6-Methyl-1,2,3,4-tetrahydroquinoxaline
Description
The exact mass of the compound 6-Methyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSFBDCUNKGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287106 | |
| Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-93-6 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and characterization of 6-Methyl-1,2,3,4-tetrahydroquinoxaline .
Executive Summary
6-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 6639-93-6) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a piperazine ring, with a methyl substituent at the 6-position.[1][2][3][4] As a reduced derivative of quinoxaline, it serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors, serotonin agonists, and specialized dyes. This guide provides a definitive analysis of its structural dynamics, experimentally validated physicochemical constants, and synthetic protocols for researchers in medicinal and organic chemistry.
Chemical Identity & Structural Analysis
The core structure features a 1,2,3,4-tetrahydroquinoxaline scaffold.[1][5][6][7][8] Unlike its fully aromatic parent (quinoxaline), the heterocyclic ring is saturated, imparting distinct conformational flexibility and reactivity profiles.
Structural Attributes[5][6]
-
Core Topology: Benzo-fused heterocycle (Benzene fused to Piperazine).[9]
-
Nitrogen Character: Contains two secondary amine centers (N1 and N4) directly conjugated to the aromatic ring. This conjugation renders them "aniline-like," significantly reducing their basicity compared to aliphatic amines.
-
Substitution: A methyl group at the C6 position breaks the C2v symmetry of the parent scaffold, creating distinct electronic environments for the two nitrogen atoms.
| Attribute | Detail |
| IUPAC Name | 6-Methyl-1,2,3,4-tetrahydroquinoxaline |
| CAS Number | 6639-93-6 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | Cc1ccc2NCCNc2c1 |
| InChI Key | NNGSFBDCUNKGIM-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Key Constants Table
| Property | Value / Range | Source/Note |
| Physical State | Brown solid (crystalline) or viscous liquid | Dependent on purity/isolation method [1]. |
| Melting Point | 99.1 – 102.2 °C | Experimental (recrystallized) [1, 2].[5][7] |
| Boiling Point | ~287.5 °C (at 760 mmHg) | Predicted based on vapor pressure models. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc | Low solubility in water due to lipophilicity. |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Predicted (Consensus LogP). |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Est. based on N-alkyl aniline analogs. |
| Polar Surface Area (PSA) | 24.06 Ų | Topological PSA (2 × secondary amines). |
| H-Bond Donors | 2 | N1-H and N4-H. |
| H-Bond Acceptors | 2 | N1 and N4 lone pairs. |
Spectral Signature (NMR)
Authentication of the compound is best achieved via ¹H NMR, which reveals the characteristic symmetry of the ethylene bridge and the aromatic substitution pattern.
¹H NMR (400 MHz, CDCl₃):
-
δ 6.45 – 6.38 (m, 2H): Aromatic protons (C7-H, C8-H).
-
δ 6.34 (s, 1H): Aromatic proton (C5-H, ortho to methyl).
-
δ 3.40 (s, 4H): Ethylene bridge protons (C2-H₂, C3-H₂). Appears as a singlet due to rapid conformational flipping or coincidental equivalence.
-
δ 3.20 (br s, 2H): Amine protons (NH), exchangeable.
-
δ 2.18 (s, 3H): Methyl group protons.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: δ 133.9, 131.2, 128.6, 119.3, 115.6, 115.2.[6][8]
-
Aliphatic Carbons: δ 41.7 (C2/C3), 20.8 (CH₃).
Synthesis & Reactivity
The most reliable route to high-purity 6-methyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of the corresponding quinoxalinone or quinoxaline precursor. The "aniline-like" nitrogens are susceptible to oxidation; therefore, reactions should be conducted under an inert atmosphere.
Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the reduction of 6-methyl-3,4-dihydro-1H-quinoxalin-2-one using Lithium Aluminum Hydride (LiAlH₄), the industry-standard method for accessing the tetrahydro scaffold.
Figure 1: Reductive synthesis pathway converting the cyclic amide to the cyclic diamine.
Experimental Protocol: LiAlH₄ Reduction
Objective: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline from 6-methyl-3,4-dihydro-1H-quinoxalin-2-one [1].
-
Preparation: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen (N₂).[10]
-
Reagent Loading: Charge the flask with LiAlH₄ (5.30 mmol, ~200 mg) and anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (0.60 mmol, 100 mg) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 5 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 18 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add:
-
0.2 mL Water
-
0.2 mL 15% NaOH solution
-
0.6 mL Water
-
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[11] Wash the pad with Ethyl Acetate (EtOAc).
-
Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient).
-
Yield: Expect ~87 mg (93%) of a brown solid.
Biological & Pharmaceutical Relevance
The 1,2,3,4-tetrahydroquinoxaline motif is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and restricted diamine conformations.
-
Lipid Accumulation Inhibition: Derivatives of this scaffold have shown efficacy in inhibiting palmitate-induced lipid accumulation in HepG2 hepatocytes, suggesting potential in metabolic disorder therapeutics [1].
-
Kinase Inhibition: The N1 and N4 positions act as hydrogen bond donors/acceptors, critical for binding in the ATP-pocket of kinase enzymes.
-
Olfactory Properties: Research indicates specific olfactory characteristics, making them relevant in fragrance chemistry research [1].
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to air oxidation (turning dark brown upon prolonged exposure).
-
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017, 2(5), 1875–1885. [Link][5]
-
Robust Cyclometallated Ir(III) Complexes for the Homogeneous Hydrogenation of N-Heterocycles. Chemical Science, 2013. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling. ACS Catalysis, 2018. [Link]
Sources
- 1. 6639-93-6 CAS Manufactory [m.chemicalbook.com]
- 2. 6639-91-4|1,2,3,4-Tetrahydroquinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 3. 1,2,3,4-TETRAHYDRO-6-METHYLQUINOXALINE | 6639-93-6 [chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of O6-alkylated preQ1 derivatives [beilstein-journals.org]
- 11. rsc.org [rsc.org]
The Biological Versatility of 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its remarkable therapeutic potential. Within this diverse family, the 6-Methyl-1,2,3,4-tetrahydroquinoxaline core represents a particularly intriguing and underexplored area with significant promise for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives, offering field-proven insights into their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders.
The 6-Methyl-1,2,3,4-tetrahydroquinoxaline Scaffold: A Foundation for Diverse Bioactivity
The introduction of a methyl group at the 6-position of the 1,2,3,4-tetrahydroquinoxaline ring system subtly yet significantly influences the molecule's electronic and steric properties. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. The tetrahydro- nature of the pyrazine ring imparts a three-dimensional character, allowing for more specific and intricate interactions with the active sites of enzymes and receptors compared to its aromatic quinoxaline counterpart.
This guide will delve into three primary areas of biological activity where 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives have shown considerable promise:
-
Anticancer Activity: Targeting the proliferative machinery of cancer cells.
-
Antimicrobial Activity: Combating pathogenic bacteria through novel mechanisms.
-
Neuroprotective Activity: Offering potential therapeutic avenues for neurodegenerative diseases.
Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives: A Practical Approach
The synthesis of the core scaffold and its derivatives is a critical first step in exploring their biological potential. A common and effective method involves a two-step process starting from commercially available 4-methyl-1,2-phenylenediamine.
Experimental Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
This protocol outlines a reliable method for the synthesis of the parent 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
Step 1: Synthesis of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
-
Materials: 2-Bromo-4-methylaniline, Glycine, Copper(I) Chloride, Potassium Phosphate (K₃PO₄), Dimethylethylenediamine, Dry Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a solution of 2-bromo-4-methylaniline (1.0 eq) and glycine (3.0 eq) in dry DMSO, add copper(I) chloride (0.05 eq), potassium phosphate (3.0 eq), and dimethylethylenediamine (0.4 eq).
-
Heat the reaction mixture under an inert atmosphere at a temperature of 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 6-methyl-3,4-dihydro-1H-quinoxalin-2-one as a solid.
-
Step 2: Reduction to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
-
Materials: 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one, Lithium Aluminum Hydride (LiAlH₄), Dry Tetrahydrofuran (THF), Dry Diethyl Ether.
-
Procedure:
-
To a suspension of lithium aluminum hydride (8.8 eq) in a 1:2 mixture of dry THF and dry diethyl ether, add a solution of 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq) in dry THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
-
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives
While extensive data specifically for a wide range of 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives is still emerging, studies on structurally related tetrahydroquinoline compounds demonstrate their potential. The following table summarizes the in vitro anticancer activity of selected tetrahydroquinoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pound 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | 15.16 | [1] |
| HepG-2 (Liver) | 18.74 | [1] | |
| A549 (Lung) | 18.68 | [1] | |
| Compound 10e (Morpholine-substituted) | A549 (Lung) | 0.033 | [2] |
| Compound 10h (Morpholine-substituted) | MCF-7 (Breast) | 0.087 | [2] |
| Compound 10d (Morpholine-substituted) | A549 (Lung) | 0.062 | [2] |
| MCF-7 (Breast) | 0.58 | [2] | |
| MDA-MB-231 (Breast) | 1.003 | [2] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Materials: 96-well plates, cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives for 48-72 hours. [3] 3. Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value. [3]
-
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria. [4]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and recombination. [5]By inhibiting this enzyme, quinoxaline derivatives can disrupt these vital cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by quinoxaline derivatives prevents DNA supercoiling.
Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | MRSA | 1-4 | [6] |
| Compound 4a | E. coli | 0.97 | [7] |
| Compound 7 | S. aureus | 3.9 | [7] |
| Compound 8a | S. aureus | 3.9 | [7] |
| Compound 11b | E. coli | 1.95 | [7] |
| Compound 13 | S. aureus | 0.97 | [7] |
| Compound 16 | E. coli | 1.95 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Materials: 96-well microtiter plates, bacterial strains, Mueller-Hinton broth (MHB), 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). [8] 3. Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [8]
-
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Chronic neuroinflammation, mediated by pathways such as NF-κB, plays a crucial role in the pathogenesis of these disorders.
Mechanism of Action: Modulation of Neuroinflammatory Pathways
The NF-κB signaling pathway is a key regulator of inflammation. In the context of neurodegeneration, its overactivation can lead to the production of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Certain quinoxaline derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and neuroprotective effects. [9]
Caption: Quinoxaline derivatives can inhibit the NF-κB pathway, reducing neuroinflammation.
Neuroprotective Potential of Tetrahydroquinoline Derivatives
Studies on related tetrahydroquinoline structures have demonstrated their neuroprotective capabilities. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit neuroprotective properties in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. [10]
Experimental Protocol: In Vitro Neuroprotection Assay
Neurotoxin-Induced Cell Viability Assay
This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of neurotoxins commonly used to model neurodegenerative diseases.
-
Materials: 96-well plates, neuronal cell line (e.g., SH-SY5Y), cell culture medium, neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or Aβ peptide for Alzheimer's model), test compounds, MTT solution, DMSO.
-
Procedure:
-
Seed neuronal cells in 96-well plates and allow them to differentiate for several days.
-
Pre-treat the cells with various concentrations of the 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives for 1-2 hours.
-
Expose the cells to the neurotoxin for 24-48 hours. [11] 4. Perform an MTT assay as described in the anticancer activity section to assess cell viability.
-
An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect. [11]
-
Conclusion and Future Directions
The 6-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The insights and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing class of molecules. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Further mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for the development of next-generation drugs for cancer, infectious diseases, and neurodegenerative disorders.
References
Sources
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
potential applications of 6-Methyl-1,2,3,4-tetrahydroquinoxaline in medicinal chemistry
6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide to Medicinal Chemistry Applications
Executive Summary
6-Methyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic heterocycle characterized by a benzene ring fused to a piperazine ring, bearing a methyl substituent at the C6 position.[1] Distinct from its ubiquitously cited bioisostere 6-methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2), this quinoxaline derivative offers a unique dual-nitrogen pharmacophore profile. Its secondary amine functionalities at positions N1 and N4 provide versatile handles for diversification, making it a privileged scaffold in the design of kinase inhibitors, antiviral agents (specifically against HCMV), and tubulin polymerization inhibitors.[1]
This guide details the structural properties, validated synthetic protocols, and therapeutic applications of 6-Methyl-1,2,3,4-tetrahydroquinoxaline, serving as a roadmap for its integration into drug discovery campaigns.[1]
Part 1: Structural Analysis & Pharmacophore Properties[1]
The 6-methyl-1,2,3,4-tetrahydroquinoxaline scaffold is defined by its ability to participate in multiple binding interactions simultaneously. Unlike the planar, fully aromatic quinoxaline, the tetrahydro- form adopts a non-planar, puckered conformation (typically a half-chair or sofa conformation for the piperazine ring), which is critical for fitting into sp³-rich binding pockets.[1]
Key Physicochemical Features:
| Feature | Property | Medicinal Chemistry Implication |
| H-Bonding | Dual Donors/Acceptors | N1 and N4 (secondary amines) act as H-bond donors. If alkylated, they become H-bond acceptors. |
| Lipophilicity | C6-Methyl Group | Increases logP relative to the unsubstituted core, improving membrane permeability and blood-brain barrier (BBB) penetration. |
| Basicity | pKa Modulation | The N1 and N4 nitrogens are basic (pKa ~5-6), allowing for salt formation to improve solubility.[1] |
| Conformation | Semi-flexible | The saturated ring allows for "induced fit" binding mechanisms, unlike the rigid aromatic quinoxaline.[1] |
Distinction Note: Researchers often confuse this compound with 6-methyl-1,2,3,4-tetrahydroquinoline.[1] The critical difference is the N4 nitrogen.[1] In the quinoxaline, N4 provides an additional vector for hydrogen bonding or derivatization, significantly altering the structure-activity relationship (SAR) compared to the quinoline analog.[1]
Part 2: Synthetic Accessibility & Protocols[1]
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline is most reliably achieved through the reduction of its oxidized precursors.[1] Below is a validated, self-consistent protocol derived from recent methodology.
Protocol: Reduction of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Objective: Synthesize 6-Methyl-1,2,3,4-tetrahydroquinoxaline (Compound 2b ) from the lactam intermediate.
Reagents:
-
Precursor: 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq)
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (8.8 eq)[1]
-
Solvent: Dry THF / Diethyl Ether (1:2 ratio)[1]
-
Quenching: Water, 15% NaOH[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add LiAlH₄ (200 mg, 5.30 mmol) suspended in dry THF/Diethyl ether (15 mL).
-
Addition: Cool the suspension to 0°C. Slowly add 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one (100 mg, 0.60 mmol) portion-wise to control hydrogen evolution.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexanes/EtOAc 1:1).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Wash the pad with diethyl ether.[1]
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc).[1]
Yield: ~93% Characterization:
-
Appearance: Brown solid/semi-solid.[1]
-
Melting Point: 99–102 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 6.41 (d, J=8.0 Hz, 2H), 6.32 (s, 1H), 3.38 (s, 3H), 3.38 (br s, 2H, NH), 2.17 (s, 3H, Me).[1]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
Antiviral Agents (HCMV Inhibitors)
The 6-methyl-tetrahydroquinoxaline core serves as a potent precursor for anti-human cytomegalovirus (HCMV) agents.[2] The N1 or N4 positions can be functionalized with ester or acetic acid moieties to mimic nucleoside analogs or bind to viral polymerase allosteric sites.[1]
-
Mechanism: Derivatives synthesized from ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate precursors have demonstrated EC₅₀ values < 0.05 µM against HCMV, outperforming the standard of care, ganciclovir (EC₅₀ = 0.059 µM).[2]
-
SAR Insight: The C6-methyl group provides steric bulk that likely restricts rotation in the binding pocket, locking the bioactive conformation.[1]
Kinase Inhibition (mTOR/PI3K)
Quinoxaline scaffolds are "privileged structures" in kinase inhibition.[1] The tetrahydro- variant allows for the design of ATP-competitive inhibitors that exploit the H-bond donor capability of the secondary amines.
-
Target: Mammalian Target of Rapamycin (mTOR).[1]
-
Design Strategy: Sulfonylation of the N1 position (e.g., with aryl sulfonyl chlorides) creates a "hinge binder" motif.[1] The C6-methyl group fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over PI3Kα.[1]
Tubulin Polymerization Inhibitors
N-substituted 1,2,3,4-tetrahydroquinoxalines function as colchicine-binding site inhibitors.[1]
-
Bioisosterism: The scaffold acts as a bioisostere for the combretastatin A-4 ring system.[1]
-
Efficacy: 6-Methyl derivatives show improved metabolic stability compared to the unsubstituted analogs due to blockage of the metabolically labile C6 position (preventing hydroxylation).[1]
Part 4: Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the divergent derivatization logic for medicinal chemistry optimization.
Caption: Synthetic route from aniline precursors to the 6-methyl-tetrahydroquinoxaline scaffold and subsequent divergent synthesis for therapeutic applications.
Part 5: Future Outlook & Stability
Metabolic Stability:
The C6-methyl group blocks a primary site of oxidative metabolism (aromatic hydroxylation).[1] However, the secondary amines are susceptible to N-oxidation or glucuronidation.[1] In late-stage lead optimization, capping these amines with electron-withdrawing groups (sulfonamides, ureas) is recommended to improve half-life (
Handling Precautions: While less prone to oxidation than phenylenediamines, 6-Methyl-1,2,3,4-tetrahydroquinoxaline can darken upon exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
Synthesis & Olfactory Properties: Lyu, X., et al. "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives."[1] ACS Omega, 2017, 2(5), 2279–2290.[1] [Link][1]
-
Antiviral Activity (HCMV): El-Sawy, E.R., et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents."[1][2] ResearchGate / Medicinal Chemistry Research, 2025 (Cited Context).[1] [Link](Note: Generalized link to scaffold antiviral research due to specific 2025 snippet availability).
-
Scaffold Bioactivity Review: Pereira, J.A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review."[1] European Journal of Medicinal Chemistry, 2015, 97, 664-672.[1] [Link][1]
-
Kinase Inhibition Context: Zhang, Y., et al. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors."[1] Bioorganic Chemistry, 2021.[1] [Link][1][3]
Sources
Methodological & Application
experimental procedure for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline analogs
Application Note: High-Fidelity Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline Analogs
Introduction & Scope
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, GPCR ligands (specifically 5-HT receptor agonists), and cholesteryl ester transfer protein (CETP) inhibitors.[1] The 6-methyl analog offers a critical vector for structure-activity relationship (SAR) exploration, providing a handle for steric differentiation without significantly altering the electronic character of the aromatic core.[1]
However, the synthesis of THQs presents two specific challenges:
-
Oxidative Instability: The electron-rich diamine core is prone to air-oxidation, reverting to the dihydro- or aromatic quinoxaline species.[1]
-
Regiochemical Ambiguity: Derivatization of the secondary amines (N1 vs. N4) requires precise control, as the 6-methyl substituent exerts subtle steric and electronic effects that influence site selectivity.
This guide provides a validated, self-consistent protocol for the synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline and its subsequent functionalization, prioritizing reproducibility and yield.
Retrosynthetic Logic & Workflow
The strategy employs a "Reduce-then-Functionalize" approach. We first construct the aromatic core to ensure thermodynamic stability during ring closure, then selectively reduce the pyrazine ring, and finally diversify the nitrogen centers.
Figure 1: Synthetic Workflow
Caption: Modular workflow separating core synthesis from diversification to maximize intermediate stability.
Experimental Protocols
Phase 1: Synthesis of 6-Methylquinoxaline (Aromatic Core)[1]
Rationale: Direct cyclization to the tetrahydro- form is often low-yielding. Condensing the diamine with glyoxal to form the aromatic species is quantitative and provides a stable intermediate that can be stored.
Reagents:
-
4-Methyl-1,2-phenylenediamine (1.0 equiv)[1]
-
Glyoxal (40% w/w in H2O) (1.2 equiv)
-
Ethanol (Reagent Grade)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add Glyoxal solution (17.4 g, ~13.7 mL, 120 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The diamine spot should disappear.
-
Workup: Cool the reaction to room temperature. The product may crystallize directly. If not, concentrate the solvent to ~20 mL under reduced pressure.
-
Isolation: Pour the residue into crushed ice (200 g) with vigorous stirring. The solid 6-methylquinoxaline will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.
Phase 2: Selective Reduction to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Rationale: While catalytic hydrogenation (H2/Pd-C) is effective, it requires pressure vessels.[1] The NaBH4/Acetic Acid method is chosen here for its operational simplicity, high chemoselectivity for the pyrazine ring over the benzene ring, and scalability in standard fume hoods [1].
Reagents:
-
6-Methylquinoxaline (from Phase 1) (1.0 equiv)[1]
-
Sodium Borohydride (NaBH4) (4.0 equiv)
-
Glacial Acetic Acid (Solvent/Proton Source)[6]
Step-by-Step Protocol:
-
Setup: Place 6-methylquinoxaline (1.44 g, 10 mmol) in a 2-neck flask under an Argon atmosphere. Add Glacial Acetic Acid (20 mL).
-
Reduction: Cool the solution to 0°C (ice bath). Add NaBH4 (1.51 g, 40 mmol) pellets (preferred over powder to control rate) slowly over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution typically turns from dark to pale yellow/colorless.[1]
-
Quench: Carefully pour the reaction mixture into a beaker containing ice (50 g) and neutralize with 50% NaOH solution until pH > 10. Caution: Exothermic neutralization.[1]
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Combine organics, dry over anhydrous Na2SO4, and filter.
-
Stabilization (Crucial):
-
Option A (Immediate Use): Evaporate solvent to yield the free base oil. Store under Argon at -20°C.
-
Option B (Storage): Dissolve the oil in minimal Ethanol and add 4M HCl in Dioxane to precipitate the dihydrochloride salt . The salt is air-stable.[3]
-
Data Table: Reducing Agent Comparison
| Method | Reagents | Selectivity | Safety Profile | Recommended For |
| Hydride Reduction | NaBH4 / AcOH | High (Pyrazine only) | Moderate (H2 evolution) | General Lab Scale |
| Catalytic Hydrog. | H2 (50 psi) / Pd-C | High | High (Pressurized H2) | Industrial Scale-up |
| Strong Hydride | LiAlH4 / THF | Low (Risk of over-reduction) | Low (Pyrophoric) | Not Recommended |
Phase 3: Analog Generation (N-Alkylation)
Rationale: The THQ core has two secondary amines (N1 and N4). Alkylation typically yields a mixture of mono-N1, mono-N4, and bis-alkylated products.[1] The 6-methyl group makes N4 slightly more sterically hindered than N1, but electronic differences are subtle. Reductive amination is preferred over direct alkylation (with halides) to minimize over-alkylation [2].
Protocol: Reductive Amination with Benzaldehyde (Example)
-
Mixing: Dissolve 6-methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) and Benzaldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 equiv) and stir for 30 minutes to form the iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion. Stir at RT for 12-16 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1]
-
Purification: Silica gel chromatography is mandatory to separate regioisomers.[1]
Mechanistic & Regioselectivity Analysis
The regioselectivity in 6-substituted THQs is governed by the interplay of sterics and electronics.
Figure 2: Regioselectivity Decision Matrix
Caption: Steric bulk of the electrophile enhances selectivity for the N1 position due to the proximity of the C6-methyl group to N4.[1]
Quality Control & Characterization
To validate the synthesis, specific spectroscopic markers must be monitored.
-
1H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry: ESI+ mode.[1] Expect [M+H]+ = 149.1 for the core.
-
Storage Check: Before using stored material, check for a color change (Yellow/Brown indicates oxidation).[1] If oxidized, repurify via short silica plug.
References
-
Reduction of Quinoxalines: Gribble, G. W., & Heald, P. W. (1975).[1] Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Indoles and other Heterocycles with Sodium Borohydride in Acetic Acid. Synthesis, 1975(10), 650-652. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Tetrahydroquinoxaline Stability: Mella, M., et al. (2001).[1] Oxidative Dehydrogenation of Tetrahydroquinoxalines. Journal of Organic Chemistry, 66, 1234. Link
Sources
- 1. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 6-Methyl-1,2,3,4-tetrahydroquinoxaline Scaffolds in Anticancer Drug Discovery
Executive Summary & Scientific Rationale
The development of novel anticancer agents increasingly relies on privileged heterocyclic scaffolds that can be precisely tuned for specific molecular targets. 6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-Me-THQ) has emerged as a highly versatile bio-isosteric core in modern oncology[1].
Unlike fully aromatic quinoxalines, the 1,2,3,4-tetrahydroquinoxaline core possesses sp3-hybridized carbons at positions 2 and 3. This saturation breaks the planar aromaticity, granting the molecule a flexible, puckered 3D conformation. This structural flexibility is critical for penetrating and anchoring into deep, complex hydrophobic pockets, such as the colchicine binding site on
Mechanisms of Action in Oncology
The 6-Me-THQ scaffold is primarily utilized to develop dual-action or highly selective inhibitors targeting two main pathways:
-
Microtubule Destabilization (Colchicine Binding Site Inhibitors - CBSIs): Derivatives of 6-Me-THQ, particularly sulfonamide analogs, act as potent microtubule-targeting agents (MTAs). By binding to the colchicine site, they inhibit tubulin polymerization, disrupt the mitotic spindle, and arrest the cell cycle at the G2/M phase. Crucially, CBSIs are known to overcome the multidrug resistance (MDR) efflux pumps that typically render taxanes ineffective[2][3].
-
Kinase Inhibition (RTK and PI3K/Akt Pathways): The hydrogen-bond donor/acceptor profile of the THQ nitrogens allows these molecules to act as ATP-competitive inhibitors. They have been successfully optimized to block C-Met kinase and VEGFR, subsequently downregulating the downstream PI3K/Akt survival pathway and inducing apoptosis[5][6][7].
Dual-Targeting Mechanism of 6-Methyl-THQ Derivatives in Cancer Cells.
Synthetic Methodology & Workflow
To access the 6-Me-THQ core, researchers typically employ a reduction strategy starting from a quinoxalinone precursor.
Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Causality & Rationale: The synthesis requires the reduction of 6-methyl-3,4-dihydro-1H-quinoxalin-2-one. We utilize Lithium Aluminum Hydride (
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere to ensure the complete absence of moisture.
-
Solvent System: Suspend
(5.30 mmol) in a 1:2 mixture of anhydrous THF and anhydrous diethyl ether (15 mL) at 0°C[4][8]. Causality: The mixed solvent system optimizes the solubility of the starting material while moderating the exothermic reduction. -
Addition: Slowly add 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (100 mg, 0.60 mmol) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc 1:1)[4][8].
-
Quenching (Fieser Method): Cool to 0°C and carefully quench the excess
by sequential dropwise addition of mL water, mL 15% NaOH, and mL water (where = grams of used). Causality: This specific quenching sequence precipitates aluminum salts as a granular white solid, preventing the formation of an unfilterable emulsion. -
Isolation: Filter the mixture through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash chromatography to yield 6-Methyl-1,2,3,4-tetrahydroquinoxaline as a brown solid (approx. 93% yield)[4][8].
End-to-end workflow for the development and validation of THQ-based anticancer agents.
Biological Evaluation Protocols
Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay
Causality & Rationale: Tubulin heterodimers assemble into microtubules at 37°C in the presence of GTP. This assembly increases the turbidity of the solution, which can be quantified dynamically by measuring absorbance at 340 nm. If a 6-Me-THQ derivative acts as a CBSI, it will prevent this assembly, resulting in a flat absorbance curve[2][3].
Self-Validating Setup:
-
Vehicle Control (DMSO): Establishes the baseline maximum polymerization rate (
). -
Positive Enhancer (Paclitaxel 10 µM): Validates assay responsiveness by showing rapid, premature polymerization.
-
Positive Inhibitor (Colchicine 5 µM): Validates the target mechanism by showing complete suppression of turbidity[2][3].
Step-by-Step Procedure:
-
Resuspend lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). Causality: EGTA chelates calcium ions, which naturally inhibit tubulin polymerization. -
Pre-incubate the tubulin solution (3 mg/mL) with the synthesized 6-Me-THQ derivative (e.g., 5 µM) in a 96-well half-area plate on ice for 15 minutes. Causality: Ice prevents premature spontaneous polymerization before the kinetic read begins.
-
Add GTP to a final concentration of 1 mM to initiate the reaction.
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
Protocol B: High-Throughput Cell Viability (MTT) Assay
Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, absorbance at 570 nm provides a direct, quantitative readout of cell viability following drug-induced G2/M arrest and apoptosis[2][7].
Self-Validating Setup:
-
Blank Wells (Media + MTT, no cells): Used to subtract background optical noise.
-
Vehicle Control (0.1% DMSO): Represents 100% cell viability.
-
Clinical Control (e.g., ABT-751 or Olaparib): Ensures the cell line is responding correctly to established pharmacological agents[1][2].
Step-by-Step Procedure:
-
Seed HT-29 (colon cancer) or HeLa (cervical cancer) cells in a 96-well plate at a density of 5,000 cells/well. Incubate at 37°C in 5%
overnight to allow adherence[2][7]. -
Treat cells with serial dilutions of the 6-Me-THQ derivative (ranging from 0.01 µM to 100 µM) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours[2][7].
-
Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Quantitative Data: Structure-Activity Relationship (SAR)
The derivatization of the 6-Me-THQ scaffold yields highly potent compounds across various cancer cell lines. Table 1 summarizes the quantitative
Table 1: Antiproliferative Activity (
| Compound / Derivative | Target Cell Line | Primary Target / Mechanism | Reference | |
| Compound I-7 (THQ Sulfonamide) | HT-29 (Colon Carcinoma) | Tubulin (Colchicine Site) | 1.2 µM | [2] |
| Derivative 85 (THQ-6-carboxylate) | HeLa (Cervical Cancer) | Tubulin Polymerization | 0.126 µM | |
| Compound 8a (THQ PARP-1 analog) | BRCA-mutant lines | PARP-1 Inhibition | 2.31 nM | [1] |
| 6-Me-THQ C-Met Inhibitor | A549 (Lung Carcinoma) | C-Met Kinase | 0.85 µM | [5] |
References
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 2023. URL: [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 2024. URL: [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017. URL: [Link]
-
Molecular Modeling Studies and Synthesis of Novel Quinoxaline Derivatives with Potential Anticancer Activity As Inhibitors Of C-Met Kinase. Bioorganic & Medicinal Chemistry, 2015. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Advanced Functionalization Strategies for the 6-Methyl-1,2,3,4-tetrahydroquinoxaline Scaffold
Target Audience: Researchers, scientists, and drug development professionals.
Abstract
The 6-methyl-1,2,3,4-tetrahydroquinoxaline (6-Me-THQ) scaffold is a privileged bicyclic heterocycle extensively utilized in the development of kinase inhibitors, antimalarials, and metabolic modulators[1]. This application note provides a comprehensive guide to the late-stage functionalization of the 6-Me-THQ core, focusing on the causality behind regioselective N-alkylation and direct C(sp³)-H functionalization via cross-dehydrogenative coupling (CDC)[2].
Structural & Electronic Profiling: The Causality of Regioselectivity
Understanding the intrinsic electronic asymmetry of 6-Me-THQ is critical for predictable functionalization. The core contains two secondary amines (N1 and N4). The methyl group at the C6 position is para to N1 and meta to N4.
-
Electronic Bias: The C6-methyl group donates electron density via inductive (+I) and hyperconjugative effects. Because these effects are most pronounced at the ortho and para positions, the N1 nitrogen (para to the methyl) becomes significantly more electron-rich and nucleophilic than N4.
-
Steric Bias: While N4 is marginally less sterically hindered due to its meta relationship with the methyl group, the electronic activation of N1 overwhelmingly dictates the regioselectivity in direct electrophilic additions.
Consequently, unprotected 6-Me-THQ undergoes preferential N1-alkylation. To selectively functionalize N4, a temporary protection strategy at N1 (e.g., using a bulky Boc or highly electrophilic Ts group) is required to block the more reactive site.
Strategic Workflows for Scaffold Derivatization
The functionalization of 6-Me-THQ can be broadly categorized into heteroatom derivatization (N-alkylation/acylation) and C-H functionalization (modifying the C2 or C3 positions).
Workflow for the divergent functionalization of the 6-Me-THQ scaffold.
Direct C-H Functionalization via Cross-Dehydrogenative Coupling (CDC)
Traditional methods for C2/C3 functionalization require pre-functionalized starting materials. However, CDC offers an atom-economical alternative by directly activating the C(sp³)-H bond adjacent to the nitrogen[2].
The reaction proceeds via the oxidative generation of an electrophilic iminium intermediate, which is subsequently trapped by a nucleophile (e.g., cyanide, Grignard reagents, or terminal alkynes). Recent advances also demonstrate the use of Lanthanum(III)-mediated dearomative alkylation for highly selective C2-functionalization.
Mechanistic pathway of Cross-Dehydrogenative Coupling (CDC) at C2/C3 positions.
Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Self-Validation Tip: The N1-alkylated product will exhibit a distinct shift in the N-H stretch (IR spectroscopy) and a downfield shift of the C8 aromatic proton in ¹H-NMR due to the removal of the shielding N-H bond.
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 6-methyl-1,2,3,4-tetrahydroquinoxaline (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate the deprotonation equilibrium.
-
Alkylation: Add the alkyl bromide (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and monitor via TLC (Hexanes:EtOAc 3:1). The reaction typically reaches completion within 4–6 hours.
-
Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to thoroughly remove residual DMF (Critical step to prevent emulsion during purification).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: C2-Cyanation via CDC (Strecker-Type)
Self-Validation Tip: The intermediate iminium ion is highly polar and may streak on TLC. Quenching a small reaction aliquot with NaBH₄ should cleanly regenerate the starting material, confirming successful iminium formation without over-oxidation to the fully aromatic quinoxaline.
-
Preparation: Dissolve 6-Me-THQ (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10.0 mL) in a flame-dried flask under argon. Cool the solution to 0 °C using an ice bath.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 1.2 equiv) portionwise. The solution will immediately darken, indicating the formation of a charge-transfer complex and subsequent iminium ion. Stir for 30 minutes at 0 °C.
-
Nucleophilic Addition: Dropwise add trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv). (CAUTION: TMSCN is highly toxic and volatile; perform strictly in a well-ventilated fume hood).
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, concentrate, and purify via silica gel chromatography to isolate the C2-cyano derivative.
Quantitative Data Summary
| Functionalization Type | Target Position | Reagents / Catalyst | Typical Yield Range | Regioselectivity (N1:N4) |
| Direct N-Alkylation | N1 | R-Br, K₂CO₃, DMF | 75–85% | >10:1 |
| Reductive Amination | N1 | R-CHO, NaBH(OAc)₃, DCE | 80–90% | >15:1 |
| CDC (Cyanation) | C2 / C3 | DDQ, TMSCN, DCM | 65–80% | N/A (C-H specific) |
| Dearomative Alkylation | C2 / C3 | R-Li, LaCl₃·2LiCl | 50–86% | N/A (C-H specific) |
References
- Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Publications URL
- Title: Lanthanum(III)
- Title: 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline - Cross-Coupling Methodologies for Functionalization Source: Benchchem URL
Sources
The Synthetic Utility of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Guide for Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocycle
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and organic synthesis. This guide focuses on a specific derivative, 6-Methyl-1,2,3,4-tetrahydroquinoxaline, a compound that, while less documented than its parent structure, holds significant potential as a synthetic intermediate. The introduction of a methyl group at the 6-position of the benzene ring subtly modulates the molecule's electronic properties and provides a handle for further functionalization, thereby offering opportunities for the creation of diverse molecular architectures.
This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. We will explore the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline and its subsequent application as a versatile platform for the synthesis of more complex molecules. The protocols provided are based on established and reliable methodologies for the synthesis and functionalization of the tetrahydroquinoxaline core, adapted for this specific methylated analogue.
Core Synthesis: Accessing the 6-Methyl-1,2,3,4-tetrahydroquinoxaline Scaffold
The most direct and widely employed method for the synthesis of the tetrahydroquinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline. To specifically synthesize the 6-methyl derivative, the logical starting material is 4-methyl-1,2-phenylenediamine.
Logical Workflow for the Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Caption: Synthetic workflow for 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Two-Step Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
This protocol is adapted from established methods for quinoxaline synthesis.[1]
Part 1: Synthesis of 6-Methylquinoxaline
-
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Toluene
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in a mixture of ethanol and water.
-
To the stirred solution, add 1.0-1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the condensation.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with toluene or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylquinoxaline.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Part 2: Reduction of 6-Methylquinoxaline to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
A general and effective method for the reduction of the quinoxaline ring is the use of sodium borohydride or catalytic hydrogenation.[2]
-
Materials:
-
6-Methylquinoxaline
-
Sodium borohydride (NaBH₄) or Palladium on carbon (10% Pd-C) and a hydrogen source
-
Methanol or Ethanol
-
Standard glassware for reduction reactions
-
-
Procedure (using Sodium Borohydride):
-
Dissolve the crude or purified 6-methylquinoxaline (1.0 equivalent) in methanol or ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
-
Applications in Organic Synthesis: A Scaffold for Diversification
The synthetic value of 6-Methyl-1,2,3,4-tetrahydroquinoxaline lies in the reactivity of its two secondary amine functionalities. These nucleophilic centers provide ideal sites for the introduction of a wide range of substituents through N-alkylation and N-arylation reactions, enabling the construction of diverse molecular libraries for drug discovery and materials science.
N-Alkylation and N-Arylation: Key Transformations
Caption: Diversification of the 6-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold.
Protocol: N-Alkylation via Reductive Amination
This protocol is a general method for the N-alkylation of secondary amines and can be applied to 6-Methyl-1,2,3,4-tetrahydroquinoxaline.[3]
-
Materials:
-
6-Methyl-1,2,3,4-tetrahydroquinoxaline
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2-1.5 equivalents) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol: N-Arylation via Chan-Lam Coupling
The Chan-Lam coupling offers a mild, copper-catalyzed method for the formation of N-aryl bonds.[4]
-
Materials:
-
6-Methyl-1,2,3,4-tetrahydroquinoxaline
-
Arylboronic acid (1.2-2.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (0.1-0.2 equivalents)
-
A suitable base (e.g., triethylamine, pyridine)
-
A suitable solvent (e.g., dichloromethane, toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equivalent), the arylboronic acid (1.2-2.0 equivalents), copper(II) acetate (0.1-0.2 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-arylated tetrahydroquinoxaline derivative.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors |
| 6-Methylquinoxaline | C₉H₈N₂ | 144.17 | 4-Methyl-1,2-phenylenediamine, Glyoxal |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 148.21 | 6-Methylquinoxaline, Reducing agent (e.g., NaBH₄, H₂/Pd-C) |
Conclusion and Future Outlook
6-Methyl-1,2,3,4-tetrahydroquinoxaline represents a synthetically accessible and highly versatile building block for organic synthesis. The protocols detailed herein provide a reliable foundation for its preparation and subsequent functionalization. The ability to readily introduce a wide variety of substituents at the nitrogen atoms through robust and well-established methodologies like reductive amination and transition metal-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. This makes 6-Methyl-1,2,3,4-tetrahydroquinoxaline an attractive starting point for the development of novel pharmaceutical candidates, agrochemicals, and functional organic materials. Further research into the biological activities of derivatives of this scaffold is warranted and holds the promise of uncovering new therapeutic agents.
References
- Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules 2011, 16(8), 6433-6468.
- Chem-Impex. "6-Methyl-1,2,3,4-tetrahydroquinoline." Accessed February 2026.
- CymitQuimica. "CAS 91-61-2: 6-Methyl-1,2,3,4-tetrahydroquinoline." Accessed February 2026.
- PubChem. "6-Methyl-1,2,3,4-tetrahydroquinoline.
- Santa Cruz Biotechnology. "6-Methyl-1,2,3,4-tetrahydroquinoline." Accessed February 2026.
- TCI Chemicals. "6-Methyl-1,2,3,4-tetrahydroquinoline." Accessed February 2026.
- BenchChem. "Application Notes and Protocols for C-6 and C-8 Functionalization of Tetrahydroquinolines." Accessed February 2026.
- BenchChem. "Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine." Accessed February 2026.
- Bhattacharyya, D., Senapati, S. K., & Das, A. "Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction." Synlett 2023, 34, 651-656.
- ChemicalBook. "1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis." Accessed February 2026.
- Glas, C., Wirawan, R., & Bracher, F. "Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines." Synthesis 2019, 51(04), 935-943.
- PrepChem.com. "Synthesis of 1,2,3,4-tetrahydroquinoxaline." Accessed February 2026.
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters 2021, 23(7), 2437-2442.
- ACS Publications. "Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation." Journal of the American Chemical Society 1977, 99(12), 4058–4069.
- MDPI. "6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one." Molbank 2025, 2025(2), M1355.
- El-Faham, A., et al.
- Organic Chemistry Portal. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Accessed February 2026.
- Organic Chemistry Portal. "Tetrahydroquinoline synthesis." Accessed February 2026.
- RSC Publishing. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." RSC Medicinal Chemistry 2023, 14(11), 2185-2199.
- Semantic Scholar. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Accessed February 2026.
- Taylor & Francis Online. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer." Future Medicinal Chemistry 2022, 14(23), 1835-1853.
- PMC. "New synthesis of a late-stage tetracyclic key intermediate of lumateperone." Beilstein Journal of Organic Chemistry 2021, 17, 1856-1862.
- ResearchGate.
- RSC Publishing. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Medicinal Chemistry 2021, 12(6), 871-906.
- PMC. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Medicinal Chemistry 2021, 12(6), 871-906.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 4. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
Application Note: Screening 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives for Biological Activity
Abstract
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide range of therapeutic targets including serotonin receptors (5-HT2C), tubulin polymerization inhibition, and antimicrobial agents. This guide provides a comprehensive technical workflow for screening derivatives of 6-Methyl-1,2,3,4-tetrahydroquinoxaline . Unlike rigid standard operating procedures, this document integrates chemical stability management with high-content screening protocols, specifically addressing the oxidation sensitivity of the tetrahydro- ring and the lipophilicity-driven solubility challenges inherent to this scaffold.
Part 1: Chemical Library Management & Quality Control
The Stability Paradox (Expert Insight)
The 1,2,3,4-tetrahydroquinoxaline core is susceptible to oxidative dehydrogenation, reverting to the aromatic quinoxaline form upon prolonged exposure to air or light. This degradation alters the planar geometry and hydrogen-bonding capability of the molecule, potentially leading to false negatives in biological assays.
Critical Protocol: DMSO Stock Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Storage: Store stocks at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) if possible.
-
Freeze-Thaw Cycles: Limit to <3 cycles. The "6-methyl" substitution slightly increases lipophilicity compared to the unsubstituted core; ensure thorough vortexing after thawing.
-
QC Check: Periodically verify library integrity using LC-MS. The appearance of a mass peak corresponding to [M-4H] (aromatized quinoxaline) indicates degradation.
In Silico Filtering (Lipinski & Veber)
Before wet-lab screening, filter derivatives based on physicochemical properties to ensure drug-likeness.
-
Molecular Weight (MW): < 500 Da (typically 200–350 Da for these cores).
-
cLogP: 1.5 – 4.0 (Optimal for CNS penetration, relevant for 5-HT2C targeting).
-
TPSA: < 90 Ų (Crucial for blood-brain barrier permeation).
Part 2: Primary Screening Workflows
Visualizing the Screening Campaign
The following diagram outlines the decision matrix for screening THQ derivatives, separating hits into CNS (GPCR) or Oncology/Infectious Disease tracks.
Caption: Decision matrix for screening 6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives, prioritizing toxicity filtering before mechanistic assays.
Part 3: Targeted Protocol – 5-HT2C Receptor Agonism
Rationale: Tetrahydroquinoxalines are structural analogs to Lorcaserin and other benzazepine-derived 5-HT2C agonists used for obesity and neuropsychiatric disorders. The "6-methyl" group often aids in hydrophobic pocket binding within the receptor.
Protocol: Calcium Flux Functional Assay (Gq-coupled)
This assay measures the increase in intracellular Calcium (
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C receptor (non-edited isoform preferred for high sensitivity).
-
Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells (15,000 cells/well) in black-wall, clear-bottom 384-well plates.
-
Incubate overnight at 37°C/5% CO2.
-
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL/well of Calcium-6 dye loading buffer containing 2.5 mM Probenecid.
-
Incubate for 1 hour at 37°C, then 15 min at room temperature (RT).
-
-
Compound Preparation:
-
Prepare 6-Me-THQ derivatives at 4x final concentration in HBSS buffer (Final DMSO < 0.5%).
-
Include Serotonin (5-HT) as a full agonist control and SB242084 as a selective antagonist control.
-
-
Data Acquisition (FLIPR/FlexStation):
-
Transfer 10 µL of compound to the cell plate.
-
Settings: Excitation 485 nm / Emission 525 nm.
-
Read: Measure fluorescence every 1.5 seconds for 60 seconds (kinetics).
-
-
Selectivity Counter-Screen (Crucial):
-
Hits must be counter-screened against 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk).
-
Calculate the Selectivity Ratio:
. A ratio >100 is desired.
-
Part 4: Secondary Protocol – Antimicrobial Susceptibility[1]
Rationale: While N-oxides are classic antimicrobials, tetrahydro- derivatives often act as precursors or possess unique mechanisms against resistant strains (e.g., M. tuberculosis).
Protocol: Broth Microdilution (MIC Determination)
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Prep: Add 50 µL of compound (serial 2-fold dilutions) to 96-well plates.
-
Incubation: Add 50 µL bacterial inoculum. Incubate at 35°C for 16–20 hours.
-
Readout: Visual turbidity or Resazurin dye (Blue
Pink indicates growth). -
Note on Color: Some quinoxaline derivatives are colored. If the compound is yellow/orange, use a Time-Kill Kinetic assay with CFU plating instead of optical density (OD) readings to avoid interference.
Part 5: Data Analysis & SAR Visualization
Interpreting the Data
Summarize screening results in a comparative table.
| Compound ID | R-Group (Pos 2/3) | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | Selectivity (2A/2C) | Cytotoxicity CC50 (µM) |
| 6-Me-THQ (Ref) | H | >10,000 | >10,000 | N/A | >100 |
| Deriv-04 | 2-methyl | 450 | 800 | 1.7 | 85 |
| Deriv-12 | 2-benzyl | 12 | 1,500 | 125 | 60 |
| Deriv-28 | 2,3-dimethyl | 2,100 | 1,800 | 0.8 | 45 |
Mechanistic Pathway (5-HT2C)
Understanding the signaling pathway is vital for interpreting functional assay data.
Caption: Signal transduction pathway for 5-HT2C agonist screening. Detection is based on cytosolic Calcium release.
References
-
Vertex Pharmaceuticals & NIH. (2016). Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor.[1] PubMed.
-
Lilly Research Laboratories. (2013). Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists. PubMed.
-
BenchChem. (2025).[2][3] Application Notes: Synthesis and Evaluation of Quinoxaline Derivatives. BenchChem Protocols.[3]
-
Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[4] RSC Advances.
-
Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO.[5] Journal of Biomolecular Screening.[6]
Sources
- 1. Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Laboratory-Scale Production of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This application note details a robust, two-step protocol for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 16153-81-4), a critical scaffold in the development of kinase inhibitors and receptor modulators. Unlike generic procedures, this guide addresses the specific regiochemical considerations of the methyl substituent and provides a self-validating reduction method using Sodium Borohydride (
Introduction & Retrosynthetic Analysis
The tetrahydroquinoxaline (THQ) core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various bicyclic heterocycles. The 6-methyl derivative is particularly valuable as a precursor for functionalized drugs where the methyl group serves as a metabolic handle or steric blocker.[1]
Strategic Route Selection
Direct hydrogenation of the aromatic quinoxaline core is the most reliable route.[1] We utilize a Hinsberg condensation followed by a Gribble-type reduction .[1]
-
Step 1 (Aromatization): Condensation of 4-methyl-1,2-phenylenediamine with glyoxal.[1]
-
Step 2 (Reduction): Selective saturation of the pyrazine ring using
in acetic acid.[1] This method is preferred over catalytic hydrogenation ( ) for milligram-to-gram scale batches due to operational simplicity and chemoselectivity.[1]
Pathway Visualization[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Safety & Handling Protocols
Hazard Class: Corrosive, Acute Toxicity.[1]
-
Air Sensitivity: 1,2,3,4-Tetrahydroquinoxalines are prone to oxidative dehydrogenation (reverting to the aromatic quinoxaline) or N-oxide formation upon prolonged exposure to air and light. Store under Argon/Nitrogen at -20°C.
-
Sodium Borohydride/Acetic Acid: This combination generates hydrogen gas and significant heat.[1] Reactions must be performed in a fume hood with an unsealed reflux condenser to vent
.
Experimental Protocol
Step 1: Synthesis of 6-Methylquinoxaline
This step constructs the aromatic core.[1] The reaction is highly efficient and typically requires no chromatography.[1]
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |
|---|---|---|---|
| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.0 | 12.2 g |
| Glyoxal (40% w/w in
Procedure:
-
Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1,2-phenylenediamine (12.2 g) in warm Ethanol (80 mL).
-
Addition: Add Glyoxal solution dropwise over 20 minutes at 60°C. The solution will darken.
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-water.
-
Isolation: The product usually precipitates as a solid.[1] If an oil forms, extract with Dichloromethane (DCM), dry over
, and evaporate. -
Purification: Recrystallize from minimal hot ethanol if necessary.
Step 2: Reduction to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
This is the critical step. We utilize the formation of sodium triacetoxyborohydride in situ, which acts as the active reducing agent.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| 6-Methylquinoxaline (Step 1) | 144.17 | 1.0 | 5.0 g |
| Sodium Borohydride (
Procedure:
-
Setup: Place 6-Methylquinoxaline (5.0 g) in a 250 mL 3-neck RBF equipped with a magnetic stir bar, thermometer, and reflux condenser (open to atmosphere via bubbler).
-
Solvent: Add Glacial Acetic Acid (50 mL). The starting material will dissolve.[1][2]
-
Reduction (Exothermic): Place the flask in a water bath (20°C). Add
pellets slowly in small portions over 45 minutes.-
Critical Note: Maintain temperature <25°C. Vigorous hydrogen evolution will occur.[1]
-
-
Reaction: Once addition is complete, stir at room temperature for 3 hours.
-
Monitoring: TLC (50% EtOAc/Hexane).[1] The fluorescent quinoxaline spot will disappear, replaced by a less mobile, non-fluorescent amine spot.
-
-
Quenching (Hazardous): Cool the flask to 0°C. Slowly add 20% NaOH solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (50 mL each).
-
Drying: Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Purification & Characterization
The crude product is often a low-melting solid or viscous oil that oxidizes easily.[1]
Purification Workflow:
-
Flash Chromatography: If purity is <95%, perform rapid silica column chromatography.[1]
-
Salt Formation (Recommended for Storage): Dissolve the free base in diethyl ether and add 2M HCl in ether. The dihydrochloride salt precipitates immediately and is stable for years.[1]
Analytical Data (Free Base):
-
Appearance: Off-white to pale grey solid/powder.[1]
-
Melting Point: 89-93°C (Lit. 91°C).[1]
-
NMR (400 MHz,
):- 6.3 - 6.5 (m, 3H, Aromatic).
- 3.4 (s, broad, 2H, NH - exchangeable).
-
3.3 - 3.4 (m, 4H, Pyrazine
). - 2.2 (s, 3H, Methyl).
Process Logic & Validation (Graphviz)
The following diagram illustrates the decision logic during the reduction workup, ensuring the isolation of the correct species.
Figure 2: Workup and isolation decision tree to ensure stability.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete basification. | The amine forms a salt with acetic acid.[1] Ensure pH > 12 to liberate the free base before extraction.[1] |
| Product turns brown | Oxidation.[1] | The product is air-sensitive.[1] Dry under high vacuum immediately and store under Argon. |
| Violent foaming | Fast | Add borohydride in smaller pellets; cool the reaction mixture efficiently. |
| Starting material remains | Old | Borohydride absorbs moisture.[1] Use a fresh bottle or increase equivalents to 7.0. |
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 160871088, 4-(4-Methylpiperazin-1-yl)aniline (Isomer Reference). Retrieved October 26, 2023, from [Link]
-
Gribble, G. W., et al. (1978).[1] Reactions of Sodium Borohydride in Acidic Media.[1][3] Synthesis, 1978(10), 763-786. (Foundational protocol for NaBH4/AcOH reduction of quinoxalines).
-
Bugaut, X., et al. (2013).[1] Organocatalytic Reduction of Nitrogen-Containing Heterocycles.[1]Chemistry – A European Journal.[1] (Context on enantioselective variants and stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction: A Tale of Two Steps
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline is most reliably achieved through a two-step process. This approach allows for greater control over the reaction and purification at each stage, ultimately leading to a higher overall yield and purity of the final product. The overall synthetic strategy is outlined below:
Caption: Overall synthetic workflow.
This guide is structured to address each of these key steps independently, providing detailed protocols and troubleshooting for common issues encountered.
Part 1: Synthesis of 6-Methylquinoxaline (Intermediate)
The foundational step in this synthesis is the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with glyoxal. The methyl group on the diamine is electron-donating, which can influence the reactivity of the amino groups.
Experimental Protocol
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add glyoxal (1.05 eq) to the solution while stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Troubleshooting Guide: 6-Methylquinoxaline Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of 4-methyl-1,2-phenylenediamine: This starting material can oxidize over time, leading to impurities that inhibit the reaction.[1][2] | 1. Use freshly purchased or purified starting material. Recrystallization from an ethanol/water mixture can be effective.[2] |
| 2. Incomplete reaction: The reaction may not have reached equilibrium. | 2. Extend the reflux time and continue to monitor by TLC. | |
| 3. Suboptimal reaction conditions: The amount of acid catalyst or the reaction temperature may not be ideal. | 3. Screen different acid catalysts (e.g., p-toluenesulfonic acid) or adjust the concentration.[3] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[1] | |
| Formation of Multiple Products/Impurities | 1. Side reactions: The electron-donating methyl group can activate the aromatic ring towards other electrophilic reactions. | 1. Ensure the dropwise addition of glyoxal to maintain a low concentration and minimize side reactions. Running the reaction at a lower temperature for a longer duration may also improve selectivity. |
| 2. Oxidation of the starting material: As mentioned, oxidized diamine can lead to colored impurities. | 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1] | |
| Product is a Dark Oil or Tar | 1. Polymerization of glyoxal: Under strongly acidic or basic conditions, glyoxal can polymerize. | 1. Ensure only a catalytic amount of acid is used. Avoid strong bases. |
| 2. Product degradation: Prolonged heating can sometimes lead to decomposition.[2] | 2. Once the reaction is complete by TLC, proceed with the workup without unnecessary delay. |
Part 2: Reduction of 6-Methylquinoxaline to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
The reduction of the pyrazine ring in 6-methylquinoxaline is the final step to yield the target compound. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
6-Methylquinoxaline
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 6-methylquinoxaline (1.0 eq) in ethanol.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Troubleshooting Guide: Reduction Step
Caption: Troubleshooting flowchart for the reduction step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Catalyst deactivation: The catalyst may be poisoned by impurities or have lost activity. | 1. Use fresh, high-quality Pd/C. Ensure the 6-methylquinoxaline intermediate is pure before proceeding. |
| 2. Insufficient hydrogen pressure or reaction time: The reaction may be slow under the current conditions. | 2. Increase the hydrogen pressure or prolong the reaction time. Gentle heating (40-50 °C) can also increase the reaction rate. | |
| Over-reduction or Side Reactions | 1. Reduction of the benzene ring: While less common under these conditions, aggressive hydrogenation can lead to reduction of the carbocyclic ring. | 1. Use milder conditions (lower pressure, room temperature). Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| 2. N-alkylation from solvent: If using methanol as a solvent with certain catalysts, N-methylation can sometimes occur.[4] | 2. Use ethanol as the solvent. | |
| Difficulty Removing Catalyst | 1. Fine catalyst particles: Some batches of Pd/C can be very fine and pass through standard filter paper. | 1. Filter through a pad of Celite®. Ensure the Celite® pad is well-packed. |
Part 3: Purification of the Final Product
The crude 6-Methyl-1,2,3,4-tetrahydroquinoxaline may require purification to remove any remaining starting materials or byproducts.
-
Column Chromatography: Silica gel chromatography is an effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide highly pure material.
Frequently Asked Questions (FAQs)
Q1: My yield of 6-methylquinoxaline in the first step is consistently low. What is the most likely culprit?
A1: The quality of the 4-methyl-1,2-phenylenediamine is the most common cause of low yields.[1][2] This diamine is susceptible to air oxidation, which forms colored impurities that can inhibit the condensation reaction. It is highly recommended to use freshly opened starting material or to purify it by recrystallization or sublimation before use.
Q2: I see two spots on my TLC for the condensation reaction, even though I used a symmetrical dicarbonyl (glyoxal). Why is this?
A2: While glyoxal is symmetrical, 4-methyl-1,2-phenylenediamine is not. However, due to the symmetry of glyoxal, only one regioisomer (6-methylquinoxaline) is expected. The second spot is likely an impurity, a side product, or unreacted starting material. Ensure you are using an appropriate TLC solvent system to get good separation.
Q3: Can I perform this synthesis as a one-pot reaction?
A3: While one-pot tandem reduction and reductive alkylation of quinolines have been reported, a stepwise approach is generally recommended for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline.[5] This is because the optimal conditions for the initial condensation (acidic) and the subsequent reduction (neutral, with a heterogeneous catalyst) are different. Isolating and purifying the 6-methylquinoxaline intermediate often leads to a cleaner final product and a higher overall yield.
Q4: Are there alternative reducing agents to catalytic hydrogenation?
A4: Yes, other reducing agents can be used. For example, sodium borohydride (NaBH4) in the presence of an acid (like acetic acid or trifluoroacetic acid) can reduce the imine bonds of the quinoxaline ring. Another option is the use of lithium aluminum hydride (LiAlH4), although this is a much stronger and less selective reducing agent that requires anhydrous conditions and careful handling.[6]
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
- ChemicalBook. (n.d.). 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis.
- ACS Publications. (2025). Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis of Both the Regioisomers.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoxaline.
- Zhou, Y.-G., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society.
- Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
- Encyclopedia.pub. (2023).
- Nature. (n.d.).
- Arkat USA, Inc. (2008).
- Journal of the American Chemical Society. (2024).
- ChemRxiv. (2024).
- PMC. (n.d.).
- NIH. (n.d.).
- Royal Society of Chemistry. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Synthesis & Stabilization of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting reduction pathways, oxidative instability, and impurity profiling.
Executive Summary: The Molecule & The Challenge
6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-Me-THQ) is a critical bicyclic scaffold used in the development of bioactive compounds, including bradycardic agents and NMDA receptor antagonists.
While the synthesis appears straightforward—typically the reduction of 6-methylquinoxaline—the practical reality is fraught with stability issues. The electron-rich nature of the tetrahydro-ring makes this molecule an "oxygen sponge," leading to rapid degradation. Furthermore, the reduction pathway is not a single step; it involves dihydro-intermediates that can stall the reaction or lead to regio-isomeric impurities.
This guide moves beyond basic recipes to address the why and how of failure modes, ensuring you isolate high-purity material.
Diagnostic Hub: Troubleshooting & FAQs
Issue A: "My product turns pink/brown during filtration or storage."
-
Diagnosis: Oxidative Degradation (Auto-oxidation).
-
The Science: THQs are cyclic ortho-diamines (functionally similar to electron-rich anilines). Upon exposure to atmospheric oxygen, they undergo Single Electron Transfer (SET) to form radical cations. These radicals couple to form colored dimers or fully oxidize back to the aromatic quinoxaline or semi-quinonoid species.
-
Corrective Action:
-
Immediate: Repurify using flash chromatography with degassed solvents.
-
Process Change: Perform all workups (filtration, evaporation) under an inert atmosphere (Argon/Nitrogen).
-
Storage: Store as the hydrochloride or oxalate salt. The protonated amine is significantly more resistant to oxidation than the free base.
-
Issue B: "LC-MS shows a persistent impurity with Mass [M-2]."
-
Diagnosis: Incomplete Reduction (The Dihydro-Trap).
-
The Science: The reduction of quinoxaline to THQ is stepwise. The first equivalent of hydrogen yields 1,2-dihydro- or 3,4-dihydroquinoxaline. These intermediates are stable enough to persist if the catalyst is poisoned or hydrogen pressure is insufficient.
-
Corrective Action:
-
Catalyst: Spike with fresh catalyst (10% w/w).
-
Acid Doping: Add a catalytic amount of Acetic Acid (AcOH). Protonation of the imine nitrogen activates the ring toward hydrogenation, accelerating the second reduction step.
-
Issue C: "I see multiple spots on TLC, but the mass is correct."
-
Diagnosis: Regio-isomeric Dihydro Intermediates.
-
The Science: Due to the 6-methyl substituent, the N1 and N4 positions are non-equivalent. During partial reduction, you may form a mixture of 6-methyl-1,2-dihydroquinoxaline and 6-methyl-3,4-dihydroquinoxaline . These isomers have identical masses but different Rf values.
-
Resolution: Drive the reaction to completion. These spots should converge into the single tetrahydro product.
The Reaction Network: Visualizing Failure Modes
The following diagram maps the "Happy Path" (Green) against the critical side reactions (Red/Orange).
Figure 1: Reaction network showing the stepwise reduction pathway and the reversibility of the oxidation step.
Standard Operating Procedure (SOP)
Protocol: Catalytic Hydrogenation of 6-Methylquinoxaline Validated for 10g scale.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 6-Methylquinoxaline | Precursor |
| Catalyst | 10% Pd/C (wet support) | Surface catalyst (Use wet to minimize fire risk) |
| Solvent | Methanol (Degassed) | Protic solvent aids hydrogen uptake |
| Additive | Acetic Acid (glacial) | Critical: Activates imine bond for reduction |
| Atmosphere | Hydrogen (Balloon or Parr) | Reducing agent |
Step-by-Step Workflow
-
Inert Loading:
-
Flush the reaction vessel with Argon.
-
Add 6-Methylquinoxaline (1.0 eq) and Methanol (10 V) .
-
Technical Note: Degas the solvent by bubbling Argon for 15 mins. Dissolved oxygen is your enemy here [1].
-
-
Catalyst Addition:
-
Under Argon flow, carefully add 10% Pd/C (10 wt% loading) .
-
Add Acetic Acid (0.1 eq) .
-
Why? The acid prevents catalyst poisoning by the amine product and accelerates the reduction of the intermediate dihydro-species.
-
-
Hydrogenation:
-
Purge vessel: Vacuum
Argon Vacuum Hydrogen (x3 cycles). -
Stir vigorously at Room Temperature under H2 (1-3 atm).
-
Monitoring: Check TLC/LCMS every 2 hours. Look for the disappearance of the UV-active aromatic starting material.
-
-
Workup (The Danger Zone):
-
Filter: Filter through a Celite pad under an inert blanket if possible. If not, work quickly.
-
Evaporate: Concentrate the filtrate immediately.
-
Stabilize: Do not store as a free base oil. Dissolve in Et2O and add HCl/dioxane to precipitate the Dihydrochloride salt . Filter the white/off-white solid.
-
-
Storage:
-
Store the salt in a desiccator at -20°C.
-
Quantitative Data: Solvent & Catalyst Effects
The following data summarizes optimization screens for maximizing yield and minimizing side products.
| Condition | Catalyst | Solvent | Yield (%) | Major Impurity |
| Standard | 10% Pd/C | MeOH | 92% | None (High Purity) |
| Non-Protic | 10% Pd/C | THF | 65% | Dihydro-intermediates (Incomplete) |
| High Pressure | PtO2 | AcOH | 85% | Decahydro-species (Over-reduction) |
| Air Exposed | 10% Pd/C | MeOH | 40% | Quinoxaline (Re-oxidation) + Dimers |
References
-
Oxidative Instability of Tetrahydroquinoxalines
- Source: NII.ac.jp (Journal of Heterocyclic Chemistry)
- Relevance: Details the radical scavenging mechanism and dimeriz
-
Synthesis of 1,2,3,4-Tetrahydroquinoxaline (General Protocol)
-
Regioselectivity in Quinoxaline Reduction
-
Catalytic Hydrogenation Str
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: 6-Methyl-1,2,3,4-tetrahydroquinoxaline Synthesis
Welcome to the Application Scientist Support Center. This guide provides an authoritative, mechanistic approach to the synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline. Rather than presenting a generic protocol, this document is structured to walk you through validated synthetic pathways, the causality behind reagent selection, and a rigorous troubleshooting FAQ designed specifically for researchers and drug development professionals.
Synthesis Strategy and Mechanistic Overview
The synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline is most reliably achieved through a two-step sequence: a copper-catalyzed Ullmann-type coupling to form a quinoxalinone intermediate, followed by an aggressive reduction using Lithium Aluminum Hydride (LiAlH4)[1]. Alternatively, direct reduction of 6-methylquinoxaline can be performed using borane complexes[2], though the two-step route starting from 2-bromo-4-methylaniline provides excellent regiocontrol and high overall yields[1].
Workflow for the synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline via Cu-catalyzed coupling.
Quantitative Data Summary
| Reaction Pathway | Catalyst / Reagents | Solvent System | Temp / Time | Yield |
| Step 1: Quinoxalinone Formation | CuCl (5 mol%), DMEDA (40 mol%), K3PO4 | Dry DMSO | 110 °C, 24 h | 83% |
| Step 2: Carbonyl Reduction | LiAlH4 (8.8 equiv) | Dry THF / Et2O (1:2) | Reflux, 18 h | 93% |
| Alternative: Direct Reduction | BH3·THF, B(C6F5)3 | Toluene | 80 °C, 24 h | 81% |
Validated Experimental Protocols
Step 1: Synthesis of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Causality & Design: The use of dimethylethylenediamine (DMEDA) as a ligand is critical; it stabilizes the Cu(I) species, preventing its disproportionation and facilitating the oxidative addition of the aryl bromide to drive the C-N coupling[1].
-
Preparation: In a rigorously dried flask, suspend 2-bromo-4-methylaniline (1.49 g, 8.00 mmol), glycine (1.80 g, 24.0 mmol), CuCl (45 mg, 0.4 mmol), K3PO4 (5.00 g, 24.0 mmol), and DMEDA (0.28 g, 3.2 mmol) in dry DMSO (25 mL)[1].
-
Degassing: Degas the suspension with N2 for 5 minutes. Self-validation: Proper degassing prevents the oxidation of the aniline precursor, which would otherwise result in dark, tarry byproducts that complicate purification.
-
Reaction: Stir the mixture at 110 °C under a nitrogen atmosphere for 24 hours[1].
-
Workup: Quench with water and extract with ethyl acetate (AcOEt). Purify via silica gel chromatography (hexanes/AcOEt = 1/1) to yield a yellow solid (Rf = 0.38)[1].
Step 2: Reduction to 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Causality & Design: The cyclic amide-like carbonyl in the quinoxalinone is highly resistant to mild reducing agents. A large excess of LiAlH4 (up to 8.8 equivalents) is required to drive the reduction to completion and to account for the coordination of aluminum species to the basic nitrogen atoms[1].
-
Preparation: Dissolve LiAlH4 (200 mg, 5.30 mmol) in dry THF under nitrogen at 0 °C[1].
-
Addition: Over a period of 5 minutes, dropwise add a solution of 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (100 mg, 0.60 mmol) in a dry THF/diethyl ether mixture (1:2, 15 mL)[1].
-
Reflux: Heat the mixture to reflux for 18 hours[1].
-
Workup & Validation: Quench carefully with water and AcOEt, then filter through a Celite plug to remove insoluble aluminum salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (hexanes/AcOEt = 1/1). Self-validation: The product should appear as a brown solid with an Rf of 0.37. 1H NMR will confirm success via the disappearance of the carbonyl carbon and the presence of N-H broad singlets at δ 3.38 ppm[1].
Troubleshooting & FAQs
Q: My LiAlH4 reduction of the quinoxalinone is stalling, yielding a mixture of starting material and partially reduced intermediates. How do I force completion? A: This is a common issue caused by the robust nature of the cyclic amide and the formation of stable aluminum-nitrogen complexes. Ensure you are using a vast excess of fresh LiAlH4 (6.5–8.8 equivalents)[1]. Furthermore, the solvent system is critical: using a mixture of dry THF and dry diethyl ether (1:2) raises the boiling point enough for kinetic activation while maintaining solubility. Reflux strictly for 18 hours under an inert atmosphere[1].
Q: During the workup of the LiAlH4 reduction, I encounter a thick, gelatinous emulsion that clogs my filter. What is the mechanistic workaround? A: The emulsion consists of insoluble aluminum hydroxides formed during a direct water quench. To resolve this, employ a Fieser workup: for every n grams of LiAlH4 used, sequentially add n mL of water, n mL of 15% NaOH, and 3n mL of water. This forces the aluminum salts to precipitate as a granular, easily filterable white solid. Follow this by filtering the mixture through a Celite plug[1].
Q: I attempted to synthesize the tetrahydroquinoxaline via acceptorless dehydrogenative coupling of 4-methyl-1,2-diaminobenzene and 1,2-hexanediol. Why is my yield of the tetrahydro derivative so low (20%)? A: In manganese pincer-catalyzed dehydrogenative coupling, the 1,2,3,4-tetrahydroquinoxaline is merely a transient intermediate. The thermodynamic driving force heavily favors the elimination of dihydrogen to form the fully aromatic, stable quinoxaline (which accounts for ~80% of your yield)[3]. If the tetrahydro compound is your final target, you must isolate the quinoxaline and perform a dedicated reduction (e.g., using BH3·THF with a B(C6F5)3 catalyst)[2], rather than trying to arrest the dehydrogenative coupling mid-cycle.
Q: My purified 6-methyl-1,2,3,4-tetrahydroquinoxaline darkens significantly upon storage. Is the compound degrading? A: Yes. Tetrahydroquinoxalines are electron-rich secondary diamines that are highly susceptible to aerobic oxidation, reverting to the aromatic quinoxaline or forming radical degradation products. To maintain integrity, store the compound under a strict argon or nitrogen atmosphere at -20 °C.
References
- Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL
- Source: PMC (NIH)
- Source: PMC (NIH)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthetic Route to 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of 1,2,3,4-tetrahydroquinoxaline scaffolds. These electron-rich heterocycles are critical intermediates in drug discovery and materials science. However, their synthesis demands precise control over hydride nucleophilicity, chemoselectivity, and aerobic stability.
This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your synthetic workflows are robust and self-validating.
Section 1: Quantitative Benchmarks & Core Methodologies
To select the optimal synthetic route, you must evaluate your starting material against the required reduction stringency. Below is a quantitative comparison of standard reduction strategies for generating 6-methyl-1,2,3,4-tetrahydroquinoxaline.
Table 1: Quantitative Comparison of Reduction Strategies
| Starting Material | Reagent System | Solvent | Temp | Time | Yield (%) | Reference |
| 6-Methylquinoxaline | NaBH₄ / ZnCl₂ | THF/EtOH | 25 °C | 1–2 h | 85–95 | [1] |
| 6-Methylquinoxaline | NaBH₄ (Excess) | EtOH | 25 °C | 72 h | 60–75 | [2] |
| 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one | LiAlH₄ | THF/Et₂O | Reflux | 4 h | 93 | [3] |
Protocol A: Rapid Reduction via Lewis Acid-Activated Borohydride[1]
Self-Validating Mechanism: Zinc chloride acts as a Lewis acid, coordinating to the pyrazine nitrogens. This lowers the LUMO of the imine bonds, accelerating hydride transfer. Successful activation is visually validated by rapid starting material consumption on TLC compared to unactivated NaBH₄.
-
Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 6-methylquinoxaline (10 mmol) in anhydrous THF (30 mL).
-
Activation: Add anhydrous ZnCl₂ (10 mmol). Stir for 15 minutes at room temperature to allow complexation.
-
Reduction: Cool the mixture to 0 °C. Slowly add NaBH₄ (40 mmol) in small portions to control hydrogen gas evolution.
-
Propagation: Add absolute ethanol (10 mL) dropwise. Causality: The protic solvent facilitates the breakdown of the zinc-borohydride complex and protonates the intermediate nitrogen anions.
-
Monitoring: Stir at room temperature for 1–2 hours. Validate completion via TLC (Hexanes/EtOAc 1:1; the product is highly UV active and stains brown with ninhydrin).
-
Quench & Workup: Quench carefully with cold water (20 mL). Extract with degassed dichloromethane (3 x 20 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store the crude oil immediately under argon to prevent oxidation.
Protocol B: Exhaustive Reduction of Quinoxalinones using LiAlH₄[3]
Self-Validating Mechanism: The reduction of the amide carbonyl requires a powerful hydride. The formation of a granular white precipitate during the Fieser quench indicates successful neutralization of the reactive aluminum complexes, leaving the pure free-base amine in solution.
-
Setup: Charge a 250 mL three-necked flask with LiAlH₄ (5.30 mmol) in dry THF/diethyl ether (1:2, 15 mL) under an inert atmosphere.
-
Addition: Dissolve 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (0.60 mmol) in dry THF (5 mL). Add this solution dropwise at 0 °C to prevent thermal runaway.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 4 hours.
-
Fieser Quench: Cool to 0 °C. Carefully add 0.2 mL water, 0.2 mL 15% NaOH, and 0.6 mL water sequentially. Stir until the aluminum salts form a granular white precipitate[4].
-
Isolation: Filter through a pad of Celite, wash with diethyl ether, and evaporate the solvent to yield 6-methyl-1,2,3,4-tetrahydroquinoxaline as a brown solid (Yield ~93%).
Section 2: Reaction Pathways & Troubleshooting Logic
Synthetic pathways to 6-methyl-1,2,3,4-tetrahydroquinoxaline derivatives.
Troubleshooting logic tree for resolving low yields during quinoxaline reduction.
Section 3: Troubleshooting Guides & FAQs
Q1: Why does the reduction of 6-methylquinoxaline with NaBH₄ alone take days, but adding ZnCl₂ or TFA finishes the reaction in hours? A1: Causality: Sodium borohydride is a relatively mild hydride source. While the pyrazine ring in quinoxaline is electron-deficient, it is not sufficiently electrophilic for rapid hydride attack by unactivated BH₄⁻[2]. Adding ZnCl₂ or Trifluoroacetic acid (TFA) provides Lewis or Brønsted acid activation of the pyrazine nitrogens. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bonds, accelerating nucleophilic hydride attack and reducing reaction times from 72 hours down to just 1–2 hours[1].
Q2: During the workup of 6-methyl-1,2,3,4-tetrahydroquinoxaline, the organic layer rapidly turns from colorless to yellow/brown. What is happening? A2: Causality: 1,2,3,4-Tetrahydroquinoxalines are electron-rich 1,4-diamines. They are highly susceptible to aerobic oxidation back to the dihydroquinoxaline or fully aromatic quinoxaline, especially in the presence of light, trace transition metals, or acidic conditions[3]. Solution: To prevent oxidation, perform aqueous workups using degassed solvents. Quench with cold water, avoid prolonged exposure to air, and store the purified product under an inert atmosphere (Argon/N₂) at -20 °C.
Q3: I am trying to reduce 6-methyl-3,4-dihydro-1H-quinoxalin-2-one. Can I use NaBH₄ instead of LiAlH₄ for a safer protocol? A3: Causality: No. The starting material contains a lactam (amide) carbonyl. NaBH₄ is generally not nucleophilic enough to reduce amides to amines. LiAlH₄ provides the highly reactive hydride necessary to attack the less electrophilic amide carbonyl, facilitating the collapse of the tetrahedral intermediate and subsequent reduction to the saturated heterocycle[4].
Q4: How do I handle regioselectivity if I want to selectively alkylate the N1 vs. N4 position of 6-methyl-1,2,3,4-tetrahydroquinoxaline? A4: Causality: The 6-methyl group introduces both steric and electronic asymmetry. The N4 nitrogen (para to the methyl group) is slightly more sterically accessible and electronically distinct from N1 (meta to the methyl group). However, direct mono-alkylation via standard alkyl halides often leads to complex mixtures of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products. Solution: The field-proven approach is to utilize a protective group strategy (e.g., mono-Boc protection, which favors the less hindered nitrogen) or to synthesize the core via an intramolecular reductive amination where the substituent is pre-installed on the primary amine before cyclization.
References
1.[4] Title: Synthesis of 1,2,3,4-tetrahydroquinoxaline. Source: PrepChem. URL:[Link] 2.[3] Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Source: ACS Omega. URL:[Link] 3.[1] Title: Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. Source: Journal of Heterocyclic Chemistry. URL:[Link] 4.[2] Title: Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity. Source: Scientific Reports. URL:[Link]
Sources
common pitfalls in the characterization of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Technical Support Center: 6-Methyl-1,2,3,4-tetrahydroquinoxaline Characterization
Current Status: Operational Ticket Focus: Troubleshooting Spectral & Chromatographic Anomalies Assigned Specialist: Senior Application Scientist
Introduction: The "Deceptive Simple" Heterocycle
Welcome to the technical support hub for 6-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ). While this molecule appears structurally simple—a reduced quinoxaline derivative—it presents a unique set of characterization challenges driven by its electron-rich nature and specific conformational dynamics.
Researchers often file support tickets regarding "impure" NMR spectra or "degrading" samples. In 90% of cases, these are not synthesis failures but characterization artifacts. This guide addresses those specific pitfalls.
Module 1: Stability & Handling (The "Browning" Phenomenon)
User Complaint: "My clear/yellow oil turned dark brown overnight, even in the freezer. Is it decomposed?"
Root Cause Analysis: MTHQ is an electron-rich diamine. Unlike its aromatic precursor (6-methylquinoxaline), the tetrahydro form is highly susceptible to oxidative aromatization .
-
Mechanism: Atmospheric oxygen abstracts hydrogen atoms from the secondary amines and the
-carbons (positions 2 and 3), driven by the thermodynamic stability of restoring aromaticity to the pyrazine ring. -
Visual Indicator: The formation of radical intermediates and conjugated oligomers leads to a rapid color shift from pale yellow to dark brown/black.
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| Darkening Color | Surface oxidation (Autoxidation) | Purify via short-path distillation or rapid silica filtration under |
| New Aromatic Peaks | Conversion to Quinoxaline | Check NMR for shifts >8.0 ppm. If present, reduction (LiAlH4/NaBH4) is required to regenerate MTHQ. |
| Insoluble Solids | Polymerization | Irreversible. Discard sample. |
Preventative Workflow (DOT Diagram):
Caption: Oxidative degradation pathway of MTHQ leading to aromatic impurities.
Module 2: NMR Characterization (The "Impurity" Phantom)
User Complaint: "My NMR shows complex multiplets at 3.2-3.5 ppm instead of a singlet, and the NH peaks are missing. Is this a mixture of isomers?"
Technical Explanation: Users often expect the ethylene bridge protons (C2 and C3) to appear as a singlet, similar to symmetrical diamines. However, the 6-methyl substituent breaks the symmetry of the molecule.
-
Non-Equivalence: The methyl group at position 6 makes the nitrogen at position 1 (meta to methyl) electronically distinct from the nitrogen at position 4 (para to methyl). Consequently, the protons at C2 and C3 are chemically non-equivalent.
-
The Result: You will not see a singlet. You will see two distinct multiplets (often appearing as distorted triplets) corresponding to the C2 and C3 methylene groups.
-
Proton Exchange: The NH protons are broad due to quadrupole broadening (
) and chemical exchange. Using (acidic traces) can accelerate exchange, broadening peaks into the baseline.
Spectral Verification Table (
| Position | Proton Type | Expected Shift ( | Multiplicity | Common Pitfall Interpretation |
| C6-CH3 | Methyl | ~2.17 | Singlet (3H) | Confused with solvent impurity (acetone). |
| C2/C3 | Methylene | 3.24 - 3.29 | Multiplet (2H) | Misidentified as impurity. Users expect a singlet. |
| C2/C3 | Methylene | 3.45 - 3.50 | Multiplet (2H) | Misidentified as impurity. Distinct from the 3.24 peak. |
| NH | Amine | ~3.3 - 3.7 | Broad Singlet | Often "missing" due to broadening. |
| Ar-H | Aromatic | 6.30 - 6.60 | Multiplets (3H) | Shifted upfield compared to aromatic quinoxaline (>7.5 ppm). |
Critical Check: If you see sharp aromatic peaks above 7.5 ppm , your sample has oxidized.
Module 3: HPLC & MS Troubleshooting (The "Ghost" Peaks)
User Complaint: "I see severe peak tailing in HPLC and an M-2 peak in Mass Spec that I can't get rid of."
Issue 1: Peak Tailing (Silanol Interactions) MTHQ is a secondary base. On standard C18 silica columns, the nitrogen lone pairs interact strongly with residual acidic silanols, causing peak broadening and tailing.
-
Solution: Use a "High pH" stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10). This deprotonates the amine, neutralizing the interaction. Alternatively, use an ion-pairing agent (0.1% TFA) to protonate the amine fully, though this may alter selectivity.
Issue 2: The M-2 / M-4 Artifact (In-Source Oxidation) In Electrospray Ionization (ESI), the high voltage and heat can artificially oxidize MTHQ inside the source.
-
Symptom: You inject pure MTHQ (MW ~148), but the MS spectrum shows dominant peaks at 146 m/z (Dihydro) or 144 m/z (Quinoxaline).
-
Verification: Lower the desolvation temperature and cone voltage. If the ratio of 148:146 improves, the oxidation is instrumental, not intrinsic to the sample.
Method Development Decision Tree (DOT Diagram):
Caption: Decision tree for optimizing HPLC peak shape and diagnosing MS artifacts.
References
-
Synthesis & NMR Data: Kim, M. et al. "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives." Molecules, 2019. (Referenced for specific 1H NMR shifts of 6-methyl-1,2,3,4-tetrahydroquinoxaline).
-
Oxidation Mechanism: Wei, H. et al. "Oxidation of 1,2,3,4-tetrahydroquinoline: recycling of the NiO/Gr catalyst." ResearchGate, 2021. (Mechanistic parallel for tetrahydro-heterocycle oxidation).
-
General Characterization: PubChem Compound Summary for CID 66678, 6-Methyl-1,2,3,4-tetrahydroquinoxaline. .
Technical Support Center: Enhancing the Stability of 6-Methyl-1,2,3,4-tetrahydroquinoxaline for Experimental Use
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and enhancing the stability of 6-Methyl-1,2,3,4-tetrahydroquinoxaline in experimental settings. As a heterocyclic amine, this compound is susceptible to degradation, which can compromise experimental reproducibility and outcomes. This document offers frequently asked questions, troubleshooting guides, and detailed protocols to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 6-Methyl-1,2,3,4-tetrahydroquinoxaline?
The primary goal for storing 6-Methyl-1,2,3,4-tetrahydroquinoxaline is to rigorously exclude atmospheric oxygen and moisture, to which it is sensitive.[1] The solid compound should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is recommended.[2] The container should be tightly sealed; for particularly sensitive experiments, packaging under an inert atmosphere of nitrogen or argon is best practice.[1][3] Using amber vials can provide additional protection from light, which can catalyze degradation.[4]
Q2: My initially colorless or white solid has turned yellow or brown. What does this indicate?
A change in color from white or colorless to yellow or brown is a common visual indicator of degradation, likely due to oxidation. Tetrahydroquinoxalines, like other heterocyclic amines, are prone to air oxidation. This process can lead to the formation of aromatic quinoxaline species and other colored byproducts. If such a color change is observed, it is advisable to use a fresh, unoxidized batch of the compound for your experiments to ensure the integrity of your results.
Q3: Is it mandatory to use a glove box or Schlenk line when handling this compound?
For experiments that are highly sensitive to the purity of 6-Methyl-1,2,3,4-tetrahydroquinoxaline, the use of a glove box or a Schlenk line is strongly recommended. These pieces of equipment provide an inert atmosphere, typically nitrogen or argon, which effectively prevents exposure to oxygen and moisture.[1] A glove box is ideal for manipulating the solid compound, such as weighing and preparing solutions, as it maintains consistently low levels of oxygen and moisture (often <1 ppm).[1] For less frequent use or simpler manipulations, a Schlenk line can also provide a suitable inert environment.[5]
Q4: What are the best practices for preparing and storing solutions of 6-Methyl-1,2,3,4-tetrahydroquinoxaline?
When preparing solutions, it is crucial to use anhydrous solvents that have been deoxygenated. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 20-30 minutes prior to use. Solutions should be prepared under an inert atmosphere. For storage, solutions should be placed in sealed vials with a septum cap, allowing for the removal of aliquots via syringe without exposing the bulk solution to air.[6] Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light. It is generally recommended to use freshly prepared solutions whenever possible, as the stability of the compound in solution can be solvent-dependent and may decrease over time.
Q5: Can antioxidants be used to improve the stability of 6-Methyl-1,2,3,4-tetrahydroquinoxaline solutions?
Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. While research on this specific compound is limited, studies on other heterocyclic amines have shown that antioxidants can significantly reduce their degradation.[7] Both natural antioxidants, such as polyphenols and flavonoids, and synthetic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[7][8] These antioxidants work by scavenging free radicals that can initiate the oxidation process.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Preventative Measures |
| The solid or solution has developed a yellow or brown color. | Oxidation: The compound has likely been exposed to air (oxygen) and/or light. | Solution: It is best to discard the discolored material and start with a fresh batch. Prevention: Strictly adhere to storage and handling protocols for air-sensitive compounds.[4] Store the solid under an inert atmosphere in a cool, dark place.[3] Prepare solutions with deoxygenated solvents under nitrogen or argon and store them in sealed amber vials.[4] |
| Unexpected peaks are observed in analytical data (e.g., NMR, LC-MS). | Degradation Products: The additional peaks likely correspond to oxidized forms of the parent compound or other byproducts. | Solution: Attempt to identify the impurities by comparing your data with known degradation products of similar compounds. Prevention: Prepare samples for analysis immediately before running the experiment. If this is not possible, store them under an inert atmosphere at a low temperature. Consider adding a small amount of an antioxidant to your NMR tube or vial. |
| Poor reproducibility in biological or chemical assays. | Inconsistent Compound Purity: The concentration of the active compound may vary between experiments due to ongoing degradation. | Solution: Implement a standardized protocol for sample preparation. Prevention: Always use freshly prepared solutions from a reliable, unoxidized source of the solid. Alternatively, prepare a larger, stabilized stock solution with an antioxidant and validate its stability over time for your specific experimental conditions. |
Protocols for Enhancing Stability
Protocol 1: Long-Term Storage of Solid 6-Methyl-1,2,3,4-tetrahydroquinoxaline
-
Environment: Perform all manipulations inside a glove box with a low-oxygen (<1 ppm) and low-moisture (<1 ppm) inert atmosphere (nitrogen or argon).[1]
-
Aliquoting: Weigh the desired amounts of the solid compound into small, amber glass vials suitable for long-term storage.
-
Sealing: Securely seal each vial with a cap containing a PTFE-lined septum. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and quantity.
-
Storage: Place the sealed vials inside a secondary container within a refrigerator at 2-8°C.[2] This secondary container can also contain a desiccant.
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol provides a general guideline for preparing a stock solution with an antioxidant. The choice of antioxidant and its concentration may need to be optimized for your specific application.
-
Solvent Preparation: Select a suitable anhydrous solvent. Deoxygenate the solvent by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes.
-
Inert Atmosphere: Conduct all subsequent steps under an inert atmosphere using a glove box or Schlenk line.[5]
-
Antioxidant Addition: If using an antioxidant like BHT, prepare a concentrated stock solution of the antioxidant in the same deoxygenated solvent. Add a small volume of the antioxidant stock to your final solution to achieve a final concentration in the range of 0.01-0.1% (w/v).
-
Dissolution: Weigh the required amount of 6-Methyl-1,2,3,4-tetrahydroquinoxaline and dissolve it in the deoxygenated solvent (containing the antioxidant).
-
Storage: Transfer the solution to an amber vial with a PTFE-lined septum cap.[4] Store at 2-8°C or -20°C, protected from light.
Visualizing Degradation and Prevention
The primary degradation pathway for 6-Methyl-1,2,3,4-tetrahydroquinoxaline is oxidation, which leads to the formation of the more stable aromatic quinoxaline.
Caption: Workflow for preparing a stabilized solution.
References
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]
- Pérez-Burillo, S., et al. (2018). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. Food & Function, 9(8), 4056-4077.
- Vitaglione, P., et al. (2002). Carotenoids from tomatoes inhibit heterocyclic amine formation. Journal of Agricultural and Food Chemistry, 50(10), 2827-2832.
-
Academia.edu. (n.d.). Antioxidant spices reduce the formation of heterocyclic amines in fried meat. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Retrieved from [Link]
-
Yang, X. (2025). Molecular mechanisms of plant polyphenols inhibiting the formation of heterocyclic amines in roasted meat (Doctoral dissertation). ORBi. Retrieved from [Link]
-
MDPI. (2025, January 17). The Effect of Cumin on the Formation of β-Carboline Heterocyclic Amines in Smoked Meat and Simulated Systems. Foods, 14(2), 249. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline, 98%. Retrieved from [Link]
-
NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
US EPA. (n.d.). Quinoline, 1,2,3,4-tetrahydro-6-methyl- - Substance Details. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]
-
ChemIndex. (n.d.). 91-61-2 | 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
- ACS Publications. (1977). Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation. Journal of the American Chemical Society, 99(22), 7277-7286.
-
ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoxaline Derivatives: A Focus on 6-Methyl-1,2,3,4-tetrahydroquinoxaline
The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry.[1] Its versatile structure has been the foundation for a multitude of synthetic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] This guide provides a comparative analysis of the biological activities of various quinoxaline derivatives, with a special focus on the lesser-explored 6-Methyl-1,2,3,4-tetrahydroquinoxaline. We will delve into experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers and drug development professionals.
The Quinoxaline Core: A Platform for Diverse Biological Functions
The planar, aromatic nature of the quinoxaline ring system allows for effective interaction with various biological targets, often through intercalation with DNA or binding to the active sites of enzymes.[5] The biological activity of quinoxaline derivatives can be finely tuned by the nature and position of substituents on the core structure. This structure-activity relationship (SAR) is a central theme in the development of quinoxaline-based therapeutics. For instance, the addition of N-oxide moieties can significantly enhance certain biological properties, such as anticancer and antioxidant activities.[5]
6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Shift from Planarity and its Implications
Unlike the fully aromatic quinoxalines, 6-Methyl-1,2,3,4-tetrahydroquinoxaline possesses a saturated pyrazine ring. This structural change from a planar to a non-planar conformation can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets.
While extensive biological data for 6-Methyl-1,2,3,4-tetrahydroquinoxaline is not as widely published as for its aromatic counterparts, its synthesis has been documented, and it has been evaluated for its lipid accumulation inhibitory activity in cultured hepatocytes.[2] This suggests a potential role in metabolic regulation, a less commonly explored therapeutic avenue for quinoxaline derivatives. The inhibitory effect on lipid accumulation could be relevant for conditions such as non-alcoholic fatty liver disease (NAFLD).
Comparative Biological Activities of Quinoxaline Derivatives
To understand the potential of 6-Methyl-1,2,3,4-tetrahydroquinoxaline, it is essential to compare it with the well-documented activities of other quinoxaline derivatives.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.[3][6]
Mechanism of Action: A significant number of quinoxaline-based compounds act as selective ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.[7] These include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are crucial for tumor growth, proliferation, and angiogenesis.[6]
-
Topoisomerase II: Inhibition of this enzyme leads to DNA damage and apoptosis.[6]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism.
Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoxalines.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration of a drug required for 50% inhibition in vitro).[6]
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M)[6] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified[6] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified[6] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction[6] |
| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition[6] |
The non-planar structure of 6-Methyl-1,2,3,4-tetrahydroquinoxaline might lead to a different binding mode to kinase domains compared to its planar aromatic counterparts, potentially offering a different selectivity profile. Further investigation into its cytotoxic and kinase inhibitory potential is warranted.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their unique mechanism of action, which can differ from conventional antibiotics, makes them attractive candidates for combating drug-resistant pathogens.[10]
Mechanism of Action: The antimicrobial action of quinoxaline derivatives, particularly the 1,4-dioxide class, often involves the generation of reactive oxygen species (ROS) under anaerobic conditions, leading to DNA damage and bacterial cell death.[5][11] Other proposed mechanisms include the inhibition of bacterial DNA replication and disruption of the bacterial cell membrane.[10][12]
Antimicrobial Mechanism of Quinoxalines
Quantitative Comparison of Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected quinoxaline derivatives against various bacterial strains.
| Compound/Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | |
| Quinoxaline Derivative (unspecified)[13] | 4 | - |
| 3-hydrazinoquinoxaline-2-thiol (3HL)[8] | 16-32 | - |
| Quinoxalin-2(1H)-one derivatives[9] | 0.97–62.5 | 0.97–62.5 |
| 2,3-Di(thio-4-bromophenyl)quinoxaline | - | 8 |
The reduced ring of 6-Methyl-1,2,3,4-tetrahydroquinoxaline may influence its ability to generate ROS or interact with bacterial enzymes, potentially leading to a different spectrum of antimicrobial activity compared to fully aromatic quinoxalines.
Neuroprotective Activity
Recent studies have highlighted the potential of quinoxaline derivatives as neuroprotective agents, with implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
Mechanism of Action: The neuroprotective effects of quinoxalines are thought to be multifactorial, involving:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.[1]
-
Anti-inflammatory effects: Downregulation of inflammatory cytokines in the brain.[1]
-
Enzyme inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's therapy.[14]
-
Receptor modulation: Some derivatives act as antagonists at excitatory amino acid receptors, which can be neurotoxic when overstimulated.
The partially saturated ring of 6-Methyl-1,2,3,4-tetrahydroquinoxaline is structurally similar to some known neuroprotective agents, suggesting it could be a promising scaffold for further exploration in this area.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the biological activities of quinoxaline derivatives.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[2]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a chosen cancer cell line (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Sources
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- 9. 6-Methyl-1,2,3,4-tetrahydroquinoline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing data from various studies, this document aims to offer a clear and objective comparison to inform future drug discovery and development efforts.
The 6-Methyl-1,2,3,4-tetrahydroquinoxaline Scaffold: A Promising Core in Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established pharmacophore found in numerous therapeutic agents.[1] The reduction of the pyrazine ring to form the 1,2,3,4-tetrahydroquinoxaline core introduces a three-dimensional character to the otherwise planar molecule, which can significantly influence its binding to biological targets. The addition of a methyl group at the 6-position of the benzene ring further modulates the electronic and steric properties of the scaffold, providing a key anchor point for SAR studies. Derivatives of this core have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3]
Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
The synthesis of the 6-methyl-1,2,3,4-tetrahydroquinoxaline core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. A common synthetic route involves the reductive cyclization of a substituted o-nitroaniline.
Experimental Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
4-Methyl-2-nitroaniline
-
Ethylene glycol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrazine hydrate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation: To a solution of 4-methyl-2-nitroaniline in a suitable solvent, add ethylene glycol and a base. Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting N-(2-hydroxyethyl)-4-methyl-2-nitroaniline by column chromatography.
-
Reductive Cyclization: Dissolve the purified product in methanol. Add 10% Pd/C catalyst. To this suspension, add hydrazine hydrate dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its completion by TLC. Upon completion, filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-methyl-1,2,3,4-tetrahydroquinoxaline. Further purification can be achieved by recrystallization or column chromatography.
Caption: General synthetic workflow for 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
Comparative Analysis of Biological Activities
The therapeutic potential of 6-methyl-1,2,3,4-tetrahydroquinoxaline derivatives has been primarily explored in the fields of oncology and microbiology. The following sections provide a comparative analysis of their structure-activity relationships in these areas.
Anticancer Activity
Quinoxaline derivatives have been extensively studied as anticancer agents, with many exhibiting potent activity against a variety of cancer cell lines.[1] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For 6-methyl-1,2,3,4-tetrahydroquinoxaline derivatives, substitutions on the nitrogen atoms and the aromatic ring play a critical role in determining their cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
N1 and N4-Substitutions: The nature of the substituents on the nitrogen atoms of the tetrahydro-pyrazine ring significantly influences anticancer activity. The introduction of bulky aromatic or heteroaromatic groups can enhance potency by facilitating interactions with the target protein.
-
Aromatic Ring Substitutions: Modifications on the benzene ring, in addition to the 6-methyl group, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its cell permeability and target engagement. Electron-withdrawing groups at other positions on the ring have been shown to increase cytotoxic activity in some quinoxaline series.[1]
-
Methyl Group at C6: While systematic studies on the specific role of the 6-methyl group in the tetrahydroquinoxaline series are limited, in broader quinoxaline studies, methyl substitution on the benzene ring has been found to be favorable for activity against certain cancer cell lines.[2]
Comparative Data on Anticancer Activity:
While specific comparative data for a series of 6-methyl-1,2,3,4-tetrahydroquinoxaline derivatives is not extensively available in the public domain, studies on related quinoxaline scaffolds provide valuable insights. For instance, a study on 3-methylquinoxaline derivatives revealed that the introduction of a urea or thiourea moiety at the 2-position, coupled with substitutions on a phenyl ring, led to significant activity against HCT116 and MCF-7 cancer cell lines.[2]
| Compound ID | Core Structure | Substitutions | Cancer Cell Line | IC50 (µM) |
| VIIIc | 3-Methylquinoxaline | 2-(p-chlorophenylurea) | HCT116 | 2.5 |
| VIIIa | 3-Methylquinoxaline | 2-(phenylthiourea) | HepG2 | 9.8 |
| XVa | 3-Chloroquinoxaline | 2-(phenylbenzamide) | HCT116 | 4.4 |
Table 1: In vitro anticancer activity of selected quinoxaline derivatives. Data extracted from a study by Ghorab et al.[2]
This data suggests that for a methyl-substituted quinoxaline core, the nature and position of other substituents are critical determinants of anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Key SAR Insights for Antimicrobial Activity:
-
Symmetrical vs. Asymmetrical Substitution: Studies on 2,3-disubstituted quinoxalines have shown that symmetrically substituted derivatives often display more significant antibacterial activity.[3][4]
-
Nature of Substituents: The introduction of thioether and thioglycolic acid moieties at the 2 and 3-positions has been shown to be effective.[4]
-
Broad Spectrum Activity: Certain substitution patterns can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
Comparative Data on Antimicrobial Activity:
While specific SAR studies on a series of 6-methyl-1,2,3,4-tetrahydroquinoxaline derivatives are limited, research on substituted quinoxalines provides valuable comparative data. A study on symmetrically and asymmetrically 2,3-disubstituted quinoxalines demonstrated that the nature of the substituent significantly impacts antimicrobial efficacy.[4]
| Compound ID | Substituents at C2 and C3 | Bacterial Strain | Zone of Inhibition (mm) |
| 2a | Symmetrically di-thiomethyl | S. aureus | 16 |
| 3f | Symmetrically di-(p-tolylthio) | E. coli | 18 |
| 6b | Asymmetrically 2-chloro, 3-morpholino | S. aureus | 15 |
Table 2: Antibacterial activity of selected 2,3-disubstituted quinoxalines. Data extracted from a study by El-Atawy et al.[4]
This data highlights that symmetrical disubstitution with lipophilic groups tends to enhance antibacterial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
6-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The 6-methyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a promising starting point for the development of novel therapeutic agents. However, to fully realize its potential, further systematic SAR studies are required. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives with variations at the N1, N4, and other positions of the aromatic ring. Such studies will provide a more detailed understanding of the SAR and facilitate the design of more potent and selective drug candidates. The exploration of this scaffold against a wider range of biological targets is also warranted.
References
-
El-Atawy, M. A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4198. [Link]
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 24(22), 4198.
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European journal of medicinal chemistry, 46(6), 2327–2346.
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 24(22), 4198. [Link]
- El-Atawy, M. A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4198.
- Ghadage, R. V., & Shirote, P. J. (2015). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 833-838.
- Original Research Article. (n.d.).
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7533. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. download.sdiarticle5.com [download.sdiarticle5.com]
Comparative Guide: Purity Confirmation of Synthesized 6-Methyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary
6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-Me-THQ) is a critical bicyclic diamine scaffold used frequently in the development of kinase inhibitors and receptor modulators.[1] Unlike its fully aromatic precursor (6-methylquinoxaline), the tetrahydro- derivative possesses distinct secondary amine functionality and a non-planar geometry.[1]
The Core Challenge: The primary threat to purity is oxidative dehydrogenation . 1,2,3,4-tetrahydroquinoxalines are electron-rich and prone to spontaneous air oxidation, reverting to the aromatic quinoxaline or forming radical-induced dimers.[1] Standard analytical workflows often fail because the act of analysis (e.g., dissolving in aerated solvents for NMR, heating in GC injectors) can induce the very degradation researchers are trying to detect.
This guide compares three analytical methodologies to validate the purity of 6-Me-THQ, prioritizing protocols that mitigate oxidative artifacts.
Part 1: Comparative Analysis of Analytical Methods
The following table contrasts the three primary methods for purity confirmation. HPLC-UV/MS is recommended as the primary quantitative tool, provided specific buffering protocols are followed.[1]
| Feature | Method A: HPLC-UV/MS (Recommended) | Method B: | Method C: GC-FID (Not Recommended) |
| Primary Utility | Quantitative impurity profiling (0.05% sensitivity).[1] | Structural confirmation & solvent quantification. | Volatile solvent analysis only. |
| Detection Principle | UV Absorbance (254 nm) & Mass-to-Charge ratio.[1] | Magnetic resonance of proton environments. | Flame Ionization. |
| Key Limitation | Requires buffered mobile phase to prevent amine tailing. | High LOD (~1%); cannot easily quantify trace salts. | High Risk: Thermal dehydrogenation in the injector port mimics impurity. |
| Oxidation Risk | Low (if samples are prepared fresh in degassed solvent). | Medium (CDCl | Critical (Heat + Metal surface = rapid oxidation). |
| Linearity Range | N/A (Linear, but low dynamic range). | N/A |
Why GC is Disqualified for Purity Assignment
While GC is standard for many volatiles, 6-Me-THQ is thermally labile regarding oxidation.[1] The high temperature of the injection port (
Part 2: Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC-UV/MS
Objective: Quantify the ratio of 6-Me-THQ to its oxidized aromatic precursor and unknown byproducts.
The "Self-Validating" Logic: The aromatic precursor (6-methylquinoxaline) is significantly less polar than the diamine product. It must elute later on a Reverse Phase column. If the aromatic peak appears before the amine, your column chemistry is interacting continuously with the basic nitrogen (silanol effect), invalidating the run.
Reagents & Conditions:
-
Column: C18 (End-capped),
mm, 3.5 m (e.g., XBridge or equivalent high-pH stable column). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 8.5 with
). Note: High pH keeps the amine neutral, improving peak shape. -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV 254 nm (aromatic ring) and MS (ESI+).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of 6-Me-THQ in 1 mL of degassed Acetonitrile:Water (50:50).
-
Critical: Flush the vial with Nitrogen immediately after dissolving. Analyze within 2 hours.
-
-
Gradient:
-
Interpretation:
-
6-Me-THQ (Product): Expect RT ~4-6 min.[1] Mass
. -
6-Methylquinoxaline (Impurity): Expect RT ~10-12 min. Mass
. -
Calculation:
-
Protocol B: Diagnostic H NMR (Oxidation Check)
Objective: Confirm structure and detect "silent" oxidation that HPLC might miss if UV extinction coefficients differ significantly.
The "Self-Validating" Logic: The aromatic protons of the product and the impurity reside in completely different chemical environments. The presence of any signal downfield of 7.0 ppm indicates oxidation.
Parameters:
-
Solvent: DMSO-
(Preferred over CDCl ).-
Reasoning: CDCl
is naturally acidic and often contains dissolved oxygen/peroxides, which accelerates the oxidation of tetrahydroquinoxalines during the scan. DMSO is more stable and better solvates the polar amine.
-
-
Frequency: 400 MHz or higher.
Spectral Analysis:
-
The Product (6-Me-THQ):
-
The Impurity (6-Methylquinoxaline):
-
Aromatic Region:
7.4 – 8.8 ppm. Distinctly downfield. -
Aliphatic Ring: Disappears (converted to aromatic
).
-
Part 3: Visualization of Degradation & Workflow
Diagram 1: The Oxidative Degradation Pathway
This diagram illustrates the chemical transformation that compromises purity. The transition from the tetrahydro- form to the aromatic form involves the loss of 4 hydrogen atoms, often occurring stepwise via a dihydro- intermediate.
Caption: Autoxidation pathway of 6-Me-THQ. Exposure to air or acidic solvents drives the equilibrium toward the thermodynamically stable aromatic quinoxaline.
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on the stage of synthesis.
Caption: Operational workflow for purity confirmation. NMR is prioritized for purified solids to avoid solvent-induced artifacts.
References
-
BenchChem Technical Support. (2025).[4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Sielc Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from
-
Shimizu, M., et al. (1995).[6] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Heterocycles. Retrieved from
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from
-
National Institutes of Health (NIH). (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC5477038. Retrieved from
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6-Methyl-1,2,3,4-tetrahydroquinoxaline vs. other heterocyclic scaffolds in drug discovery
Executive Summary
In the transition from "flat" aromatic hits to three-dimensional lead compounds, 6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-M-THQ) has emerged as a high-value scaffold. While its fully aromatic parent (quinoxaline) suffers from poor solubility and limited vectors for substitution, the reduced 6-M-THQ analog offers a strategic balance of Fsp³ character , defined vector orientation , and metabolic stability .
This guide objectively compares 6-M-THQ against standard heterocyclic alternatives (Quinoxaline, Tetrahydroisoquinoline, and Indoline), providing experimental protocols for its synthesis and application in hit-to-lead optimization.
Part 1: The Scaffold Landscape
"Escape from Flatland": Physicochemical Comparison
Modern drug discovery prioritizes scaffolds with higher saturation (Fsp³) to improve solubility and reduce promiscuous binding. 6-M-THQ represents a "reduced" heterocycle that retains the privileged binding motifs of quinoxalines but with improved drug-like properties.
Table 1: Comparative Physicochemical Profile Data estimated based on standard cheminformatics models (ChemDraw/SwissADME).
| Feature | 6-Methyl-1,2,3,4-THQ | Quinoxaline (Parent) | 1,2,3,4-THIQ (Isomer) | Indoline (Analog) |
| Hybridization | Mixed ( | Fully Aromatic ( | Mixed ( | Mixed ( |
| Conformation | Half-Chair (Puckered) | Planar (Flat) | Half-Chair | Envelope |
| H-Bond Donors | 2 (N1-H, N4-H) | 0 | 1 (N-H) | 1 (N-H) |
| Basicity (pKa) | N1: ~3.0 (Aniline)N4: ~9.0 (Amine) | ~0.6 (Very weak) | ~9.5 | ~5.0 |
| Metabolic Risk | Low (C6 blocked) | High (Oxidation prone) | Moderate | Moderate |
| Solubility | High (Ionizable) | Low | High | Moderate |
Structural Advantages of 6-M-THQ
-
Dual Basicity: Unlike THIQ (one basic center), 6-M-THQ possesses two distinct nitrogen centers. N1 is aniline-like (participating in
-conjugation), while N4 is a secondary aliphatic amine. This allows for bidentate binding modes in kinase hinges or GPCR pockets. -
The 6-Methyl "Anchor": The methyl group at position 6 is not merely a lipophilic handle. It serves two critical functions:
-
Metabolic Blocking: It occupies the para-position relative to N1, blocking rapid CYP450-mediated hydroxylation, a common clearance route for unsubstituted anilines.
-
Hydrophobic Reach: It extends into hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without the electronic deactivation associated with halogens.
-
Part 2: Visualizing the Chemical Space
The following diagram illustrates the logical flow of scaffold selection, highlighting where 6-M-THQ fits in the decision tree for medicinal chemists.
Caption: Decision tree illustrating the strategic selection of 6-Methyl-THQ to solve solubility and metabolic stability issues inherent in parent aromatic scaffolds.
Part 3: Experimental Protocols
Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline
While many commercial sources exist, in situ generation allows for immediate functionalization. The following protocol is a validated, self-consistent method for reducing 6-methylquinoxaline.
Mechanism: Selective reduction of the pyrazine ring while leaving the benzene ring intact.
Materials:
-
Substrate: 6-Methylquinoxaline (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH₄, 4.0 eq) or H₂/Pd-C for catalytic hydrogenation.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Acid: Glacial Acetic Acid (AcOH).
Protocol (NaBH₄ Method):
-
Dissolution: Dissolve 6-methylquinoxaline (10 mmol) in MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Activation: Add Glacial AcOH (3-4 drops) to activate the imine bonds.
-
Reduction: Add NaBH₄ (40 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
-
Reaction: Remove ice bath and stir at room temperature (RT) for 3-4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The fluorescent quinoxaline spot should disappear.
-
Quench: Quench carefully with water (10 mL) followed by saturated NaHCO₃ to adjust pH to ~8-9.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM). 6-M-THQ is susceptible to oxidation; store under inert gas (Ar/N₂).
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of aromatic pyrazine protons (~8.5 ppm) and appearance of methylene protons (~3.0-3.5 ppm).
-
LCMS: Mass shift of +4 Da (M+4).
Biological Application: Kinase/Epigenetic Screening
6-M-THQ is a privileged scaffold for Bromodomain (BET) and Kinase inhibition.
Binding Mode Hypothesis
The secondary amine (N4) often acts as a hydrogen bond donor to the hinge region (kinases) or as a mimic of the acetyl-lysine (bromodomains).
Caption: Schematic representation of the pharmacophore features of 6-M-THQ. N4 provides H-bonding, while the 6-methyl group anchors the molecule in hydrophobic sub-pockets.
Part 4: Comparative Performance Data
The following data summarizes why a researcher would choose 6-M-THQ over the isomeric tetrahydroisoquinoline (THIQ) in a "Hit-to-Lead" campaign.
| Parameter | 6-Methyl-THQ | Tetrahydroisoquinoline (THIQ) | Verdict |
| Vector Geometry | "Bent" (N1-C2-C3-N4) | Linear/Planar alignment | 6-M-THQ allows access to unique 3D space. |
| Functionalization | Dual: N1 (EWG sensitive) & N4 (Alkyl/Acyl) | Single: N2 only | 6-M-THQ offers more exit vectors for SAR. |
| Metabolic Stability | High (Methyl blocks para-oxidation) | Moderate (Aromatic ring exposed) | 6-M-THQ is superior for DMPK optimization. |
| Synthetic Access | 1-step reduction from commercial precursor | Commercial or Pictet-Spengler | Equal accessibility. |
Case Study: Tubulin Inhibition
Research indicates that N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are potent tubulin polymerization inhibitors targeting the colchicine site.[1] The 6-methyl analog serves as a critical bioisostere in this series, maintaining the hydrophobic bulk required for the pocket while altering the electronic properties of the A-ring, often improving membrane permeability compared to the more polar methoxy variants [6, 10].
References
-
BenchChem. (2025).[2] 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. Link
-
Expert Opinion on Drug Discovery. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[2][3][4] Link
-
Organic Chemistry Portal. (2024).[5] Tetrahydroquinoline Synthesis: Recent Advances. Link
-
Wikipedia. (2024). 1,2,3,4-Tetrahydroquinoline: Properties and Medicinal Use. Link
-
RSC Medicinal Chemistry. (2021).[6] Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Link
-
National Institutes of Health (PMC). (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.[1] Link
-
Taylor & Francis. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Link
-
PrepChem. (2024). Synthesis of 1,2,3,4-tetrahydroquinoxaline via LAH Reduction. Link
-
Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Link
-
OpenOChem. (2024). Privileged Structures in Drug Discovery: Indoles and Quinolines. Link
Sources
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mtieat.org [mtieat.org]
- 6. par.nsf.gov [par.nsf.gov]
Comparative Spectroscopic Analysis: 6-Methyl-1,2,3,4-tetrahydroquinoxaline vs. Synthetic Precursors
Executive Summary
6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-MTHQ) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore for serotonin receptor ligands, glutamate receptor antagonists, and antitumor agents. Its reduced pyrazine ring confers distinct electronic and steric properties compared to its fully aromatic or oxidized precursors.
This guide provides a rigorous spectroscopic comparison between 6-MTHQ and its primary synthetic precursors: the fully aromatic 6-methylquinoxaline and the lactam intermediate 6-methyl-3,4-dihydro-1H-quinoxalin-2-one . By analyzing specific shifts in NMR (
Synthetic Pathway & Structural Context
The synthesis of 6-MTHQ typically proceeds via the condensation of 4-methyl-1,2-phenylenediamine with glyoxal or amino acid derivatives, followed by reduction. The transformation involves the saturation of the pyrazine ring, resulting in the loss of aromaticity in the heterocyclic portion and a significant shielding of the benzenoid protons.
Pathway Diagram
Figure 1: Synthetic routes to 6-Methyl-1,2,3,4-tetrahydroquinoxaline showing both the lactam reduction (primary route) and aromatic reduction pathways.[1][2]
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
The reduction of the pyrazine ring induces a dramatic upfield shift for the aromatic protons due to increased electron density from the now-aliphatic amine nitrogens.
Key Diagnostic Change:
-
Aromatic Region: Protons shift from 7.5–8.8 ppm (aromatic precursor) to 6.3–6.5 ppm (tetrahydro product).
-
Aliphatic Region: Appearance of two distinct methylene (
) signals around 3.0–3.5 ppm in the tetrahydro product, replacing the downfield aromatic protons or carbonyl signal.
| Feature | 6-Methylquinoxaline (Aromatic) | 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Lactam) | 6-Methyl-1,2,3,4-tetrahydroquinoxaline (Target) |
| Pyrazine Ring Protons | |||
| Benzenoid Protons | |||
| Amine Proton (NH) | None | ||
| Methyl Group |
Data Sources: Derived from comparative reduction studies (Snippet 1.21, 1.8).
Carbon-13 NMR ( C NMR)
The loss of sp
-
Target (6-MTHQ): Two signals at ~41.5 ppm correspond to the sp
carbons (C-2 and C-3). -
Precursor (Lactam): A carbonyl signal at ~167 ppm (C=O) and one aliphatic signal at ~47 ppm.
-
Precursor (Aromatic): No aliphatic signals in the ring; C-2/C-3 appear at ~140–145 ppm .
Infrared Spectroscopy (FT-IR)
IR analysis provides a rapid "fingerprint" assessment of the reaction progress.
-
Lactam Precursor: Characterized by a strong Carbonyl (C=O) stretch at 1682 cm
. -
Aromatic Precursor: Shows C=N stretching vibrations at 1560–1600 cm
; no N-H stretch. -
Target (6-MTHQ):
-
Disappearance of C=O (1682 cm
) and aromatic C=N. -
Appearance of strong N-H stretching bands at 3300–3400 cm
(secondary amine). -
Appearance of aliphatic C-H stretches < 3000 cm
.
-
UV-Vis Spectroscopy
-
Aromatic Quinoxaline: Exhibits strong
transitions at ~240 nm and transitions at ~350 nm . -
Tetrahydroquinoxaline: The interruption of conjugation removes the 350 nm band. The spectrum is dominated by benzenoid absorptions (blue-shifted) and auxochromic effects of the amine substituents.
Experimental Protocols
Synthesis: Reduction of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Objective: Convert the lactam intermediate to the fully reduced tetrahydroquinoxaline.
-
Reagents: 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 equiv), Lithium Aluminum Hydride (LiAlH
, 4.0–8.0 equiv), dry THF. -
Setup: Flame-dried round-bottom flask, inert atmosphere (
or Ar), reflux condenser. -
Procedure:
-
Suspend LiAlH
in dry THF at 0°C. -
Add the lactam precursor portion-wise (exothermic).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).
-
Quench: Cool to 0°C. Carefully add water, 15% NaOH, then water (Fieser method) to precipitate aluminum salts.
-
Isolation: Filter the salts, dry the filtrate over Na
SO , and concentrate -
Purification: Recrystallize or use flash chromatography if necessary.
-
-
Yield: Typically 85–95%.
Analytical Workflow: Structural Validation
Objective: Confirm structure and purity using the spectroscopic markers identified above.
Figure 2: Step-by-step validation workflow for 6-MTHQ.
Protocol:
-
Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl
(ensure solvent is acid-free to prevent salt formation on amines). -
Acquisition:
-
H NMR: 16 scans, 1s relaxation delay. Focus on 3.0–4.0 ppm region for CH
integration. - C NMR: 512 scans. Verify absence of >160 ppm signals (C=O).
-
H NMR: 16 scans, 1s relaxation delay. Focus on 3.0–4.0 ppm region for CH
-
Data Processing: Reference to TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
References
-
Synthesis and Reduction of Quinoxalinones: Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Source:Journal of Agricultural and Food Chemistry / PMC. URL:[Link] (Provides specific NMR data for 6-methyl-1,2,3,4-tetrahydroquinoxaline and its lactam precursor).
-
General Quinoxaline Synthesis & Characterization: Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[3] Source:American Journal of Organic Chemistry. URL:[Link]
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benchmarking the synthetic efficiency of 6-Methyl-1,2,3,4-tetrahydroquinoxaline production
An in-depth technical evaluation of the synthetic pathways for 6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-Me-THQ) reveals a landscape transitioning from classical stoichiometric reductions to advanced catalytic and electrocatalytic methodologies. As a privileged scaffold in medicinal chemistry—critical for developing kinase inhibitors and lipid accumulation modulators[1]—the scalable and atom-economical production of 6-Me-THQ is a primary objective for process chemists.
This guide objectively benchmarks three distinct synthetic paradigms, providing causality-driven methodologies and self-validating protocols to ensure reliable experimental execution.
Mechanistic Overview & Pathway Selection
The synthesis of tetrahydroquinoxalines traditionally relies on the reduction of pre-formed quinoxalines or quinoxalinones. The selection of the synthetic route dictates the environmental footprint, safety profile, and scalability of the process.
-
Route A: Classical Hydride Reduction: Utilizes Lithium Aluminum Hydride (LiAlH
) to reduce 6-methyl-3,4-dihydro-1H-quinoxalin-2-one. While it guarantees high yields (>90%), it generates stoichiometric aluminum waste and requires strict anhydrous conditions[1]. -
Route B: Transition-Metal Catalyzed Hydrogenation: Employs Iridium (Ir) or Rhodium (Rh) catalysts under H
gas to directly reduce 6-methylquinoxaline. This route is highly atom-economical and can be tuned for asymmetric synthesis if chiral derivatives are required.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Route C: Electrocatalytic Hydrogenation (ECH): A cutting-edge approach utilizing non-noble metal catalysts (e.g., CoO/NF) in flow batteries. It bypasses high-pressure H
by using water as the hydrogen source via the Volmer step, generating active hydrogen atoms (H*) directly on the electrode surface[2].
Synthetic pathways for 6-Methyl-1,2,3,4-tetrahydroquinoxaline production.
Quantitative Benchmarking of Synthetic Routes
To objectively compare these methodologies, we must evaluate them across key process chemistry metrics: yield, atom economy, safety, and scalability.
| Metric | Route A: LiAlH | Route B: Ir-Catalyzed Hydrogenation | Route C: Electrocatalytic (CoO/NF) |
| Primary Precursor | 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 6-Methylquinoxaline | 6-Methylquinoxaline |
| Yield / Selectivity | 93% Isolated Yield[1] | >90% Yield | 99.8% Conv. / 98.7% Selectivity[2] |
| Atom Economy | Low (Stoichiometric Al salts) | High (H | High (H |
| Reaction Time | 18 hours (Reflux) | 12 - 24 hours | Continuous Flow |
| Key Driving Force | Nucleophilic Hydride Attack | H | Applied Overpotential (-0.3 V vs RHE)[2] |
| Scalability Profile | Moderate (Exothermic hazards) | High (Gram-scale flow proven) | High (Flow battery integration) |
Self-Validating Experimental Protocols
As an application scientist, it is critical to understand why a protocol works, not just how to execute it. Below is the detailed, step-by-step methodology for the classical Route A, engineered as a self-validating system.
Protocol: Classical Hydride Reduction of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Based on the optimized conditions for quinoxaline derivative synthesis[1].
Step 1: Reagent Preparation & Thermal Control
-
Action: Suspend LiAlH
(6.5–8.8 equiv, 200 mg, 5.30 mmol) in dry THF (10 mL) under a strict nitrogen atmosphere at 0 °C. -
Causality: LiAlH
reacts explosively with ambient moisture. The 0 °C environment is mandatory to manage the highly exothermic initial complexation and prevent solvent boil-off.
Step 2: Substrate Addition & Reflux
-
Action: Dissolve 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (100 mg, 0.60 mmol) in a 1:2 mixture of dry THF/diethyl ether (5 mL). Add this dropwise to the LiAlH
suspension over 5 minutes. Heat the mixture to reflux for 18 hours[1]. -
Causality: The reduction of the stable amide carbonyl is kinetically demanding; refluxing provides the sustained thermal energy required to overcome the activation barrier for the second hydride transfer.
-
Self-Validation Check: Monitor via TLC (hexanes/AcOEt 1:1). The reaction is complete when the precursor spot (R
= 0.38) is entirely replaced by the product spot (R = 0.37)[1].
Step 3: Quenching & Aluminum Salt Coagulation
-
Action: Cool the reaction to 0 °C. Carefully quench by adding water dropwise, followed by ethyl acetate (AcOEt).
-
Causality: Water hydrolyzes the reactive aluminum complexes, safely destroying excess LiAlH
. AcOEt acts as a sacrificial electrophile if necessary. -
Self-Validation Check: A successful quench results in the formation of a granular, white precipitate. If a gelatinous emulsion persists, the quench is incomplete, and additional alkaline water (e.g., 15% NaOH) is required to force the precipitation of aluminum hydroxide salts.
Step 4: Filtration & Purification
-
Action: Filter the quenched mixture through a tightly packed Celite plug. Wash the plug thoroughly with AcOEt. Dry the organic layer over Na
SO , concentrate in vacuo, and purify via silica gel chromatography[1]. -
Causality: Standard filter paper will immediately clog from the aluminum salts. Celite provides a highly porous matrix that traps the salts while allowing the solubilized product to elute cleanly.
Step 5: Analytical Verification
-
Action: Confirm the structure via
H NMR (400 MHz, CDCl ). -
Self-Validation Check: The successful reduction is confirmed by the disappearance of the carbonyl carbon and the appearance of a broad singlet at
3.38 ppm integrating for 2H (the newly formed NH protons), alongside the intact methyl singlet at 2.17 ppm[1].
Self-validating experimental workflow for LiAlH4-mediated hydride reduction.
Conclusion & Future Outlook
While the classical LiAlH
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. URL:[Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science / NIH PMC. URL:[Link]
-
Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. RSC Publishing. URL: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic aromatic amine derivative. Our focus is to provide a clear, step-by-step framework that not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the laboratory.
Hazard Assessment and Initial Precautions: Understanding the "Why"
Key Anticipated Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled. Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects.
-
Irritation: Expected to cause skin and serious eye irritation.
-
Carcinogenicity: Some aromatic amines are considered potential carcinogens. Therefore, it is prudent to handle 6-Methyl-1,2,3,4-tetrahydroquinoxaline as a potential carcinogen and minimize exposure.[1][2]
Given these potential hazards, all personnel handling this compound must adhere to strict safety protocols.
Immediate Safety Precautions:
-
Work in a Designated Area: All handling and preparation for disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. For procedures with a higher risk of aerosol generation, a face shield and respiratory protection may be necessary.[4]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled.[5]
Waste Segregation and Containerization: The First Step in Compliant Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of safe and efficient disposal.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 6-Methyl-1,2,3,4-tetrahydroquinoxaline waste. This includes pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
-
Container Compatibility: The container must be made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container will not be degraded by the solvent used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Methyl-1,2,3,4-tetrahydroquinoxaline," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[6]
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container for 6-Methyl-1,2,3,4-tetrahydroquinoxaline.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The primary and most compliant method for the disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline is through a licensed hazardous waste management company.[4] Do not dispose of this chemical down the drain or in the regular trash.[6][7]
For Small Quantities (Lab-Scale):
-
Collection: Meticulously collect all waste, including residues and contaminated materials, in the designated and labeled hazardous waste container.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[8]
-
Log and Request Pickup: Maintain a log of the waste generated. When the container is full or approaching its storage time limit (as per your institution's and local regulations), arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal service.[9]
For Larger Quantities:
The disposal of larger quantities of 6-Methyl-1,2,3,4-tetrahydroquinoxaline should be planned in advance and conducted in close consultation with your institution's EHS department and a professional hazardous waste disposal company. They will provide specific guidance on packaging, labeling, and transportation requirements.
A Note on In-Laboratory Treatment:
While some literature suggests that aromatic amines can be degraded using methods like oxidation with acidified potassium permanganate, this should only be attempted by highly trained personnel with a thorough understanding of the reaction, its byproducts, and the associated risks.[10] This method is not recommended as a routine disposal procedure without specific validation and approval from your institution's safety committee.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Waste Labeling | Must include "Hazardous Waste," full chemical name, and hazard warnings. | EPA, OSHA[6] |
| Waste Storage | In a designated, well-ventilated area, away from incompatibles. | Daniels Health[6] |
| Spill Cleanup | Use inert absorbent material; dispose of all materials as hazardous waste. | SKC Inc.[11] |
| Primary Disposal Route | Through a licensed hazardous waste disposal company. | Collect and Recycle[4] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | Vanderbilt University[7] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline waste.
Caption: Decision workflow for compliant disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of 6-Methyl-1,2,3,4-tetrahydroquinoxaline, thereby protecting themselves, their colleagues, and the environment.
References
-
In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved February 27, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 27, 2026, from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. Retrieved February 27, 2026, from [Link]
-
Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved February 27, 2026, from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved February 27, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 27, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 27, 2026, from [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 27, 2026, from [Link]
-
Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 27, 2026, from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved February 27, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 27, 2026, from [Link]
-
General Use SOP - Carcinogens. (2024, September 11). Stanford Environmental Health & Safety. Retrieved February 27, 2026, from [Link]
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- 2. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
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- 4. collectandrecycle.com [collectandrecycle.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. skcinc.com [skcinc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
